Vanadium(iv)oxide
Description
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Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);vanadium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.V/q2*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSYNUCUMASASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[V+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.940 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Principles and Phenomena of Vanadium Iv Oxide
Electronic Structure and Band Theory of Vanadium(IV) Oxide
The electronic structure of vanadium(IV) oxide is central to understanding its unique properties. In its metallic (rutile) phase, the vanadium 3d orbitals split into t2g and eg levels due to the octahedral crystal field. upc.edu The t2g orbitals further split, leading to two key bands crossing the Fermi level: the π* and d∥ bands. researchgate.net This band structure is characteristic of a metal.
In the low-temperature insulating (monoclinic, M1) phase, the electronic structure undergoes a significant transformation. A bandgap of approximately 0.6-0.7 eV opens up, leading to its insulating behavior. optica.orgresearchgate.netaip.org This gap is primarily a result of the splitting of the t2g orbitals. aip.org The formation of this bandgap is intricately linked to the crystallographic distortion that occurs during the phase transition. upc.edu First-principles calculations have been instrumental in modeling these electronic structures, although standard density functional theory (DFT) can underestimate the band gap. inoe.rorsc.org
The Metal-Insulator Transition (MIT) in Vanadium(IV) Oxide
The metal-insulator transition in VO₂ is a first-order phase transition, characterized by abrupt changes in electrical resistivity and optical transmittance. nih.govaip.org This transition is the defining feature of vanadium(IV) oxide and is the focus of extensive research.
Driving Mechanisms of the Metal-Insulator Transition: Mott-Hubbard and Peierls Distortions
The fundamental mechanism driving the MIT in VO₂ has been a long-standing debate, with two primary theories proposed: the Peierls and the Mott-Hubbard mechanisms. nih.goviphy.ac.cn
Peierls Distortion: This theory posits that the transition is driven by a structural instability. In the low-temperature monoclinic (M1) phase, vanadium atoms pair up, or "dimerize," along the c-axis of the original rutile structure. upc.eduacademie-sciences.fr This dimerization doubles the unit cell and is believed to be responsible for opening the bandgap, thus driving the material into an insulating state. academie-sciences.fr This mechanism emphasizes the role of electron-lattice interactions. researchgate.net
Mott-Hubbard Transition: This model emphasizes the role of strong electron-electron correlations. researchgate.netiphy.ac.cn In this view, the localization of electrons due to strong Coulomb repulsion between them is the primary reason for the insulating state. nih.gov The structural changes are considered a secondary effect. Evidence for this mechanism comes from observations that the insulating behavior is sensitive to carrier density and electron correlation effects. researchgate.netiphy.ac.cnpetrsu.ru
It is now widely accepted that the MIT in VO₂ is a cooperative phenomenon where both Peierls and Mott-Hubbard mechanisms play a crucial role. petrsu.rumst.edu The debate now often centers on which mechanism is the dominant driving force. researchgate.netiphy.ac.cn Some studies suggest that the transition is initiated by the Mott mechanism, with the structural Peierls distortion stabilizing the insulating phase. petrsu.ru
Hysteresis and Reversibility in Vanadium(IV) Oxide Phase Transitions
The metal-insulator transition in VO₂ exhibits thermal hysteresis, meaning the transition temperatures upon heating and cooling are different. aps.orgnih.gov The width of this hysteresis loop can be influenced by various factors, including film thickness, grain size, and doping. nih.govoptica.org For instance, the hysteresis width has been observed to increase with decreasing crystallite size in thin films.
The transition is generally reversible, allowing the material to be switched between its metallic and insulating states repeatedly. researchgate.netoptica.org However, the reversibility can be affected by factors such as lattice incompatibility between the two phases, which can contribute to degradation over many cycles. nih.gov The hysteresis itself is thought to arise from the energy barrier associated with the nucleation of the new phase during the transition. aps.org Engineering the hysteresis is a key area of research for applications like optical memory and switching devices. aps.orgoptica.org
Crystallographic Transformations Associated with Vanadium(IV) Oxide Phase Transitions
The MIT in VO₂ is intrinsically linked to a structural phase transition. aip.org At temperatures above approximately 68°C, VO₂ adopts a tetragonal rutile (R) crystal structure. upc.eduaps.org In this phase, the vanadium atoms are equally spaced along the c-axis. upc.edu
Upon cooling through the transition temperature, the lattice distorts into a monoclinic (M1) structure. upc.eduaps.org This transformation involves the dimerization and tilting of vanadium atoms, resulting in alternating short and long V-V distances. upc.edumdpi.com This structural change leads to a doubling of the unit cell size. aip.org The table below summarizes the lattice parameters for the two primary phases.
| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|
| Rutile (R) | Tetragonal | P4₂/mnm | 4.55 | 4.55 | 2.85 | 90 |
| Monoclinic (M1) | Monoclinic | P2₁/c | 5.75 | 4.53 | 5.38 | 122.6 |
Data sourced from references upc.edumaterialsproject.org.
Advanced Synthesis and Growth Methodologies for Vanadium Iv Oxide Architectures
Thin Film Deposition Techniques for Vanadium(IV) Oxide
The synthesis of high-quality Vanadium(IV) Oxide (VO₂) thin films is crucial for harnessing their unique properties in various technological applications. A variety of deposition techniques have been developed, each offering distinct advantages in controlling the film's stoichiometry, crystallinity, and morphology.
Pulsed Laser Deposition (PLD) of Vanadium(IV) Oxide Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition technique widely used for growing high-quality crystalline VO₂ films. jkps.or.kr This method involves focusing a high-power laser beam onto a target material, in this case, often a vanadium metal or V₂O₅ target, within a vacuum chamber. researchgate.netbohrium.com The intense laser pulse ablates the target material, creating a plasma plume that expands and deposits onto a heated substrate.
One of the key advantages of PLD is the ability to deposit films at relatively low partial oxygen pressures, around 10 mTorr, to achieve the desired VO₂ phase. bohrium.com Researchers have successfully deposited highly oriented VO₂ thin films on various substrates, including sapphire (Al₂O₃) and silicon dioxide (SiO₂), without the need for post-deposition annealing. researchgate.netaip.org For instance, VO₂ films grown on (0001) and (101̄0) sapphire substrates have shown significant semiconductor-to-metal transitions, with resistance changes as large as 4x10⁴ and 10⁵, respectively. aip.org Films deposited on (101̄0) sapphire have exhibited a transition temperature as low as 55°C with a narrow hysteresis of less than 1°C, properties that are comparable to those of single-crystal VO₂. aip.org
The quality and properties of the PLD-grown films are highly dependent on deposition parameters such as substrate temperature, oxygen partial pressure, and laser fluence. researchgate.net Studies have shown that by carefully controlling these parameters, it's possible to synthesize phase-pure VO₂ (M1 phase) films with smooth morphology and surface roughness in the range of 3-5 nm. researchgate.net The use of ultrashort laser pulses, such as a 250 fs Nd:glass laser, has also been explored, revealing that the plasma produced consists of both a primary and a secondary component, with the latter comprising nanoparticles that influence the final film composition. acs.org
Rapid thermal annealing can be used in conjunction with PLD to further control the film properties. This approach has been shown to produce films with a transmittance shift of around 40% at annealing temperatures as low as 350°C. bohrium.com Modifying the annealing temperature allows for the tuning of both the transition temperature and hysteresis width, which is also strongly influenced by the crystallinity of the substrate. bohrium.com
Table 1: Pulsed Laser Deposition Parameters for VO₂ Thin Films
| Target Material | Substrate | Deposition Temperature (°C) | Oxygen Partial Pressure (mTorr) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Vanadium Metal | Al₂O₃ (0001) | 550 | 50 | Phase-pure VO₂ (M1 phase) with smooth morphology. | researchgate.net |
| V₂O₅ | Sapphire (0001), (101̄0) | Not specified | Not specified | Highly oriented films with large resistance changes at the transition. | aip.org |
| Vanadium Metal | Various | Not specified | ~10 | Enabled growth of VO₂ thin films. | bohrium.com |
| Vanadium Oxide | Sapphire (r-plane) | Not specified | Not specified | Smooth films (Rq < 16.7 nm) with ~50% optical transmission change. | spiedigitallibrary.org |
Sputtering Techniques for Vanadium(IV) Oxide (e.g., DC, RF, Reactive Magnetron Sputtering)
Sputtering techniques are widely employed for the deposition of VO₂ thin films due to their scalability and precise control over film properties. uef.fi These methods involve bombarding a target material (vanadium or a vanadium compound) with energetic ions, typically argon, in a vacuum chamber. The dislodged atoms from the target then deposit onto a substrate, forming a thin film.
Reactive sputtering is a common variant where a reactive gas, such as oxygen, is introduced into the chamber along with the sputtering gas. uef.fi The oxygen partial pressure is a critical parameter for controlling the oxidation state of the vanadium and achieving the desired VO₂ stoichiometry. uef.fi Both Direct Current (DC) and Radio Frequency (RF) magnetron sputtering are effective for this purpose. uef.firesearchgate.net RF magnetron sputtering, in particular, allows for precise control over the oxygen concentration during deposition. uef.fi
The properties of sputtered VO₂ films are influenced by several parameters, including substrate temperature, oxygen partial pressure, and sputtering power. uef.fi For instance, high-quality VO₂ thin films have been grown on α-Al₂O₃ (0001) substrates using RF magnetron sputtering with a vanadium metal target. jkps.or.kr Optimized films exhibited a metal-to-insulator transition around 65°C with a resistivity change as high as 4.3 x 10³. jkps.or.kr A low-temperature deposition method using magnetron sputtering has also been developed, where a deposition temperature of 240-260°C is used while applying a negative bias to the substrate. google.com
Researchers have also explored different approaches within the sputtering process. One method involves sputtering vanadium metal in an argon atmosphere at 300°C, followed by a post-deposition oxidation treatment in an oxygen atmosphere at 550°C. aip.org Another approach is the direct reactive sputtering of vanadium in an oxygen-containing gas mixture at a higher temperature of 400°C. aip.org Interestingly, the reactive sputtering process on yttria-stabilized zirconia (YSZ) substrates has been found to yield the metastable semiconducting VO₂ (B) phase. aip.org
Table 2: Sputtering Deposition Parameters for VO₂ Thin Films
| Sputtering Technique | Target Material | Substrate | Deposition Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| RF Magnetron Sputtering | Vanadium Metal | Al₂O₃ (0001) | 550 | Resistivity change of 4.3 x 10³ at ~65°C. | jkps.or.kr |
| DC Magnetron Sputtering | Vanadium Metal | Glass | Room Temp. (with post-annealing) | Stabilized transitional phase with appropriate post-deposition anneal. | researchgate.net |
| Magnetron Sputtering | Vanadium/Vanadium Alloy | Various | 240-260 | High-performance VO₂ film prepared at low temperature. | google.com |
| RF Magnetron Sputtering | Vanadium Metal | YSZ (100) & (111) | 300 (with post-oxidation at 550) / 400 | Formation of VO₂(B) via reactive sputtering; VO₂(M1) via post-oxidation. | aip.org |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Vanadium(IV) Oxide
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for producing uniform and conformal VO₂ thin films. researchgate.netucl.ac.uk Both methods rely on chemical reactions of volatile precursors at the substrate surface.
In Atmospheric Pressure Chemical Vapor Deposition (APCVD) , precursors are introduced into a reaction chamber at atmospheric pressure. Vanadium(IV) chloride (VCl₄) and vanadium oxytrichloride (VOCl₃) are common precursors. acs.orgrsc.org For example, monoclinic VO₂ thin films with excellent thermochromic properties have been synthesized by reacting VCl₄ with ethyl acetate (B1210297) at 550°C. acs.org The substrate can have a significant electronic contribution, with electron-withdrawing substituents like fluorine favoring the formation of V⁵⁺ ions and reducing thermochromic properties. acs.org When using VOCl₃ and water, reactor temperatures above 600°C are typically required to produce monoclinic VO₂. acs.org Tungsten-doped VO₂ films, which exhibit a reduced transition temperature, have also been prepared by APCVD using VOCl₃, water, and WCl₆ as precursors. rsc.org
Atomic Layer Deposition (ALD) is a subclass of CVD that utilizes self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional thickness control and conformality. ucl.ac.uk Various vanadium precursors have been investigated for ALD of vanadium oxides. Tetrakis(dimethylamino)vanadium [V(dma)₄] is a highly volatile precursor that can be used at room temperature with either water or ozone as the co-reactant for depositions between 50-200°C. cambridge.org The as-deposited films are typically amorphous and can be crystallized into the monoclinic VO₂ phase through post-deposition annealing at around 550-600°C. cambridge.org Another precursor, V(NEtMe)₄, has been used with ozone or water, showing a constant growth rate of about 0.8 Å/cycle with water between 125 and 200°C. rsc.org By varying the annealing atmosphere, it is possible to selectively form either VO₂ or V₂O₅. rsc.org Tetrakis[ethylmethylamino]vanadium (TEMAV) is another precursor used with water or ozone to deposit amorphous VO₂ films, which can then be crystallized. rsc.org
Table 3: CVD and ALD Parameters for Vanadium Oxide Thin Films
| Deposition Technique | Vanadium Precursor | Co-reactant/Solvent | Deposition Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| APCVD | VCl₄ | Ethyl Acetate | 550 | Produced monoclinic VO₂ with excellent thermochromic properties. | acs.org |
| APCVD | VOCl₃ | Water | >600 | Produced monoclinic VO₂. | acs.org |
| ALD | V(dma)₄ | H₂O or O₃ | 50-200 | Amorphous films, crystallized to VO₂ by annealing at 550-600°C. | cambridge.org |
| ALD | V(NEtMe)₄ | H₂O or O₃ | 125-200 | Growth rate of ~0.8 Å/cycle with H₂O; selective formation of VO₂ or V₂O₅ post-annealing. | rsc.org |
| ALD | TEMAV | H₂O or O₃ | Not specified | Amorphous VO₂ films deposited, crystallization behavior investigated. | rsc.org |
Sol-Gel Synthesis of Vanadium(IV) Oxide Films
The sol-gel method is a versatile wet-chemical technique for synthesizing vanadium oxide films. ipme.ru It involves the transition of a solution system (sol) into a solid-state (gel) through hydrolysis and condensation reactions of chemical precursors. ipme.ru This process offers excellent chemical control over the final product. csic.es
Vanadium alkoxides are common precursors for sol-gel synthesis. csic.es The hydrolysis and condensation of these alkoxides lead to the formation of vanadium oxide thin films. csic.es For instance, thin films can be deposited by spin-coating or dip-coating a substrate with a gel prepared from the hydrolysis of a vanadium alkoxide. csic.esgoogle.com A subsequent annealing step, typically between 200 and 700°C under an inert atmosphere like nitrogen, is required to dehydrate and crystallize the gel into a VO₂ film. google.com
An inorganic sol-gel method has been developed using V₂O₅ sols prepared by a quenching method. osti.gov Films are prepared by dip-coating or spin-coating, followed by a vacuum heat treatment. This process has been shown to produce high-quality VO₂ films with an abrupt electrical resistance change of up to 4-5 orders of magnitude at around 60°C. osti.gov
The sol-gel technique can also be used to create doped VO₂ films. For example, tungsten-doped VO₂ nanopowders have been synthesized by the thermal reduction of a V₂O₅ sol containing tungstic acid. ipme.ru The choice of precursor and processing conditions can lead to different phases of vanadium oxide. For example, films synthesized from VO(OEt)₃ can result in a mixture of oxides including VO₂(B), V₂O₅, and V₆O₁₃ after annealing. bohrium.com In contrast, using vanadyl acetylacetonate (B107027) [VO(acac)₂] can yield pure, well-crystallized VO₂(M1) films. bohrium.com
Hydrothermal and Solvothermal Synthesis of Vanadium(IV) Oxide
Hydrothermal and solvothermal methods are solution-based techniques that involve chemical reactions in aqueous or non-aqueous solvents, respectively, under elevated temperature and pressure in a sealed vessel (autoclave). These methods are particularly effective for synthesizing crystalline nanomaterials with controlled morphologies. nih.gov
In hydrothermal synthesis , aqueous solutions of V(V) precursors are typically used. nih.gov The morphology of the resulting vanadium oxide nanostructures, such as nanowires, nanorods, and nanosheets, is often related to the layered structure of orthorhombic V₂O₅ and can be controlled by parameters like temperature and pH. nih.gov For instance, VO₂ powder has been prepared from V₂O₅ powder and oxalic acid dihydrate through a hydrothermal process followed by calcination. koreascience.kr The phase transition temperature of the resulting VO₂ was found to increase from about 40°C to 70°C as the calcination temperature increased, which was attributed to an increase in particle size. koreascience.kr The use of different precursors, like VOSO₄, and the control of pH can lead to the formation of nanoparticles, nanoribbons, or nanosheets of VO₂. rsc.org
Solvothermal synthesis utilizes organic solvents, which can also act as reducing agents or structure-directing templates. For example, flake-like nanocrystalline V₄O₉ has been synthesized using V₂O₅ as the vanadium source and phenolphthalein (B1677637) as a reducing agent and template in a solvothermal process. researchgate.net A solvo-hydrothermal method has been developed to synthesize uniform vanadium oxide nanocrystals with various shapes (nanospheres, nanocubes, nanorods) by using V(V) diperoxo alkylammonium complexes in an aliphatic amine/toluene/water system. acs.org The as-made nanocrystals exhibited a monoclinic VO₂ structure. acs.org Another solvothermal approach involves the reaction of vanadium oxytriisopropoxide in isopropanol (B130326), followed by calcination, to produce GO/V₂O₅ composites. rsc.org
Nanostructure Fabrication of Vanadium(IV) Oxide
The fabrication of Vanadium(IV) Oxide (VO₂) nanostructures has garnered significant interest due to the potential for enhanced properties arising from quantum confinement effects and high surface-to-volume ratios. Various methods have been developed to synthesize VO₂ in different nanoforms, including nanoparticles, nanowires, nanorods, and nanosheets. researchgate.netmdpi.com
Solution-based chemical approaches like hydrothermal synthesis are widely used for fabricating VO₂ nanostructures. researchgate.net By controlling reaction parameters such as temperature, pH, and the use of structure-directing agents, it is possible to produce a variety of morphologies. nih.govrsc.org For example, dandelion-like V₂O₃ microspheres with a core-shell structure have been synthesized, where the morphology can be tuned by adjusting the reaction time. acs.org
Gas- or vapor-phase synthesis techniques, including pulsed laser deposition (PLD) , sputtering , and chemical vapor deposition (CVD) , are also effective for creating nanostructured VO₂. mdpi.com These methods have been successfully employed to synthesize VO₂ micro- and nanowires, beams, nets, and nanoparticles. researchgate.net For instance, vertically aligned V₂O₃ nanosheets have been obtained on glass substrates through a one-step sputtering technique involving the deposition of vanadium metal followed by oxidation. acs.org
Plasma-based techniques have also been explored. Plasma irradiation has been used to create nanostructured vanadium oxide, inducing the growth of micrometer-sized pillars, cube-shaped nanostructures, and fuzzy fiber-form nanostructures on the surface. nii.ac.jp This nanostructuring was shown to enhance the photocatalytic activity of the material. nii.ac.jp
The synthesis of different polymorphs of VO₂ nanostructures has also been reported. For example, a new phase, VO₂(D), has been synthesized in the form of nanosheets. mdpi.com This phase can be transformed into the common rutile VO₂(R) phase by annealing. mdpi.com
Table 4: Summary of Synthesis Methods for Nanostructured VO₂
| Synthesis Method | Precursor(s) | Resulting Nanostructure | Key Features | Reference(s) |
|---|---|---|---|---|
| Hydrothermal Reaction | V₂O₅, Oxalic Acid Dihydrate | Powder (nanoparticles) | Particle size and transition temperature controlled by calcination. | koreascience.kr |
| Hydrothermal Reaction | VOSO₄ | Nanoparticles, Nanoribbons, Nanosheets | Morphology controlled by pH. | rsc.org |
| Sputtering | Vanadium Metal | Vertically Aligned Nanosheets | One-step process of deposition and oxidation. | acs.org |
| Solvo-hydrothermal | V(V) diperoxo alkylammonium complexes | Nanospheres, Nanocubes, Nanorods | Shape controlled by synthesis parameters. | acs.org |
| Plasma Irradiation | Vanadium plate | Pillars, Cube-shaped nanostructures, Fuzzy fibers | Induced by helium plasma irradiation. | nii.ac.jp |
Synthesis of Vanadium(IV) Oxide Nanorods and Nanowires
One-dimensional (1D) nanostructures like nanorods and nanowires are of particular interest due to their high surface-to-volume ratio and unique electronic and optical properties. Hydrothermal and solvothermal methods are the most prevalent techniques for synthesizing these 1D VO2 architectures. mdpi.com
In a typical hydrothermal process, a vanadium precursor, such as vanadium pentoxide (V2O5), is treated in an aqueous solution with a reducing agent within a Teflon-lined stainless steel autoclave at elevated temperatures. diva-portal.org The choice of reducing agent and other reaction parameters like pH and temperature can significantly influence the final morphology and crystalline phase of the VO2 nanostructures. mdpi.com For instance, using oxalic acid as a reducing agent in the presence of sulfuric acid under hydrothermal conditions can yield single-crystal VO2(R) nanorods. nycu.edu.tw
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes non-aqueous solvents. This approach can lead to different morphologies and phases. For example, the solvothermal reduction of V2O5 by formaldehyde (B43269) or isopropanol has been shown to produce nanorods of the metastable monoclinic VO2(B) phase. capes.gov.brucsb.edu Similarly, ultra-thin VO2 nanowires of the metastable VO2(B) phase have been synthesized via the reduction of V2O5 using ethylene (B1197577) glycol as the solvent and reducing agent at 180°C for 48 hours. diva-portal.org
A two-stage approach has also been reported for producing monoclinic VO2(M) nanorods. This involves an initial hydrothermal reduction of vanadium pentoxide with sodium bisulfate at 220°C to form VO2(A) nanorods, followed by a thermal transformation to VO2(M). core.ac.uk The formation mechanism of VO2(A) nanorods in this process involves a four-step sequence: reduction of V2O5 to VO2(B) nanoparticles, oriented attachment of these nanoparticles, formation of VO2(B) nanorods, and finally, a hydrothermal transformation to VO2(A) nanorods. core.ac.uk
The introduction of dopants during synthesis can also influence the morphology. For example, W-doping in a one-step hydrothermal synthesis using tartaric acid as a reductant can promote the formation of VO2(M) nanorods. nih.govacs.org The process involves a two-stage phase evolution from VO2(A) nanobelts to VO2(M) nanorods. nih.govacs.org
Table 1: Comparison of Hydrothermal/Solvothermal Methods for VO2 Nanorod/Nanowire Synthesis
| Method | Vanadium Precursor | Reducing Agent/Solvent | Temperature (°C) | Duration | Resulting Phase/Morphology |
|---|---|---|---|---|---|
| Hydrothermal | Vanadium Pentoxide (V2O5) | Oxalic Acid / Sulfuric Acid | Not Specified | Not Specified | Single-crystal VO2(R) nanorods nycu.edu.tw |
| Solvothermal | Vanadium Pentoxide (V2O5) | Ethylene Glycol | 180 | 48 hours | VO2(B) nanowire bundles diva-portal.org |
| Hydrothermal | Vanadium Pentoxide (V2O5) | Sodium Bisulfate | 220 | Not Specified | VO2(A) nanorods core.ac.uk |
| Hydrothermal | Vanadium Pentoxide (V2O5) | Tartaric Acid (W-doping) | Not Specified | Not Specified | W-doped VO2(M) nanorods nih.govacs.org |
| Solvothermal | Vanadium Pentoxide (V2O5) | Formaldehyde or Isopropanol | 180 | 48 hours | VO2(B) nanorods capes.gov.brucsb.edu |
Fabrication of Vanadium(IV) Oxide Nanoparticles and Quantum Dots
The synthesis of zero-dimensional (0D) nanostructures, such as nanoparticles and quantum dots, offers another avenue to tailor the properties of Vanadium(IV) oxide.
Hydrothermal synthesis is a widely employed, cost-effective, and scalable method for producing VO2 nanoparticles. mdpi.com Typically, a vanadium precursor and a reducing agent are heated in an autoclave. diva-portal.org For instance, monoclinic VO2 nanoparticles can be synthesized via a one-step rapid hydrothermal process using ammonium (B1175870) metavanadate and hydrazine. diva-portal.org The concentration of the vanadium precursor can influence the final morphology, with lower concentrations favoring larger, rod-like crystals and higher concentrations leading to smaller, spherical nanostructures. diva-portal.org A sol-gel-assisted hydrothermal method has also been successfully used to synthesize monoclinic VO2 nanoparticles. biointerfaceresearch.com
The size of the resulting nanoparticles can be controlled by various parameters. For example, in a synthesis using vanadium pentoxide and diamide (B1670390) hydrochloride, high-quality VO2 nanoparticles with diameters of 25–40 nm have been produced. mdpi.com Another approach involves the hydrolysis of vanadyl oxalate (B1200264) (VOC2O4) followed by annealing to produce uniformly distributed VO2(M) nanoparticles with an average size of 70 nm. mdpi.com
The fabrication of VO2 quantum dots is a more nascent area of research. One reported method involves the hydrothermal treatment of a solution of vanadium pentoxide in hydrogen peroxide. nitrkl.ac.in However, this particular study resulted in a layered structure of vanadium oxide rather than discrete quantum dots. nitrkl.ac.in Laser ablation, a technique that uses a laser to vaporize a target material which then condenses into nanoparticles, is another potential method for producing high-purity quantum-sized nanoparticles. jst.go.jp
Table 2: Selected Methods for VO2 Nanoparticle Synthesis
| Method | Vanadium Precursor | Reducing Agent/Other Reagents | Key Parameters | Resulting Nanoparticle Size |
|---|---|---|---|---|
| Hydrothermal | Ammonium Metavanadate | Hydrazine | High temperature (>340°C) | Not Specified diva-portal.org |
| Hydrothermal | Vanadium Pentoxide, Diamide Hydrochloride | Not Specified | Optimized process | 25–40 nm mdpi.com |
| Hydrolysis & Annealing | Vanadyl Oxalate (VOC2O4) | Polyvinylalcohol (surfactant) | Annealing in vacuum | ~70 nm mdpi.com |
| Sol-Gel & Annealing | Sodium Metavanadate | Cetyl trimethylammonium bromide (CTAB) | Annealing at 600°C | ~10 nm medcraveonline.com |
| Hydrothermal | Vanadium Pentoxide, Hydrogen Peroxide | Not Specified | Aging of gel, hydrothermal at 240°C for 24h | ~33 nm (crystallite size) biointerfaceresearch.com |
Templated Growth Approaches for Vanadium(IV) Oxide Nanostructures
Templated synthesis provides a powerful strategy to control the morphology and architecture of VO2 nanostructures with high precision. This approach utilizes a pre-existing template to direct the growth of the desired material.
One method involves the use of organic polymers with nano-sized pores. google.com A solution containing a vanadium salt is used to impregnate the polymer, which is then heated to burn off the organic material, leaving behind vanadium oxide nanoparticles with a size of 50-90 nm. google.com
Another innovative approach uses ZnO nanoparticles as a sacrificial template. acs.org Commercially available or colloidally synthesized ZnO nanoparticles react with vanadyl sulfate (B86663) (VOSO4) in water at room temperature to form amorphous VO2. Subsequent thermal annealing crystallizes this into the switchable M1 phase of VO2, with the final nanostructure morphology dictated by the initial ZnO template. acs.org
Self-templating strategies have also been developed. For instance, V2O3 nanosheets anchored with NiFe nanoparticles have been synthesized using a self-templated approach involving a calcined reduction process of ZnO@NiFe@V2O3 nanosheets, followed by the dissolution of the ZnO template. acs.orgnih.gov The use of surfactants like polyethylene (B3416737) glycol (PEG) can also act as a template to control the dimensions of the resulting nanostructures. mdpi.com
Single Crystal Growth of Vanadium(IV) Oxide
The fabrication of high-quality single crystals is crucial for fundamental studies of the intrinsic properties of VO2. Several methods have been developed for the growth of macroscopic VO2 single crystals.
A common technique is the thermal decomposition of vanadium pentoxide (V2O5) in an oxygen-free environment. uni-konstanz.deaps.org In this process, V2O5 is heated to around 1000°C, where it decomposes into solid VO2 and gaseous O2, which is removed by a flow of inert gas. uni-konstanz.deaps.org The growth rate in this method is limited by the diffusion of oxygen in the liquid V2O5 phase. aps.org This method can produce millimeter-sized single crystals. aps.orgresearchgate.net
Another approach is the self-flux-evaporation method, where VO2 crystallites are grown from a V2O5 powder with the addition of small quantities of VO2 crystallites. nih.gov Millimeter-sized Al- and Ga-doped VO2 single crystals have also been grown using a self-flux method from a mixture of V2O5 powder and Al2O3 or Ga2O3 powder in a flowing nitrogen atmosphere. arxiv.org
A rapid thermal oxidation route has also been demonstrated for the fabrication of single-crystal VO2 microtube arrays. researchgate.netmdpi.com This involves heating a vanadium foil in air to approximately 1700°C in a very short time (around 10 seconds) using a direct current, followed by rapid cooling. researchgate.net
Table 3: Methods for Single Crystal Growth of Vanadium(IV) Oxide
| Method | Starting Material(s) | Growth Temperature (°C) | Key Process Details | Resulting Crystal Size/Form |
|---|---|---|---|---|
| Thermal Decomposition | Vanadium Pentoxide (V2O5) | ~1000 | Oxygen-free environment, inert gas flow uni-konstanz.deaps.org | Millimeter-sized crystals aps.orgresearchgate.net |
| Self-Flux-Evaporation | V2O5 powder, VO2 crystallites | Not Specified | Addition of seed crystallites nih.gov | Needles or platelets nih.gov |
| Self-Flux Method (Doped) | V2O5 powder, Al2O3 or Ga2O3 powder | Not Specified | Flowing nitrogen atmosphere arxiv.org | Millimeter-sized doped crystals arxiv.org |
| Thermal Oxidation | Vanadium foil | >1700 | Rapid heating in air via direct current, rapid cooling researchgate.netmdpi.com | Single-crystal microtube arrays researchgate.netmdpi.com |
Post-Synthesis Annealing and Processing of Vanadium(IV) Oxide
Post-synthesis annealing is a critical step in the fabrication of high-quality Vanadium(IV) oxide, often employed to induce phase transformations, improve crystallinity, and control stoichiometry.
A common application of annealing is the conversion of metastable VO2 phases, such as VO2(B), into the thermodynamically stable monoclinic VO2(M) phase. nih.govacs.org For example, VO2(B) nanostructures synthesized via hydrothermal methods can be transformed to VO2(M) through a post-heating treatment. nih.gov However, this can sometimes lead to aggregation of nanoparticles. nih.govacs.org Annealing of as-synthesized VO2 nanoparticles in a vacuum is a common practice. biointerfaceresearch.com The annealing temperature and atmosphere are crucial parameters. For instance, annealing at 500°C under a nitrogen atmosphere for 2 hours has been used to obtain a pure VO2(M) phase from asterisk-like structures. mdpi.com
Annealing can also be used to enhance the crystallinity of the material. Moderately crystalline VO2 nanostructures can be converted to highly crystalline forms by annealing at 650°C for 2 hours in an argon atmosphere. arxiv.org The heating rate during annealing can also be a controlled parameter. google.com
In the case of templated synthesis, annealing is often the final step to crystallize the amorphous VO2 and remove the template. For example, after forming amorphous VO2 on ZnO nanoparticle templates, thermal annealing is used to crystallize the VO2 into the M1 phase. acs.org
Table 4: Effects of Post-Synthesis Annealing on Vanadium(IV) Oxide
| Initial Material | Annealing Temperature (°C) | Atmosphere | Duration | Outcome |
|---|---|---|---|---|
| Asterisk-like VO2 structures | 500 | Nitrogen | 2 hours | Pure VO2(M) phase mdpi.com |
| Moderately crystalline VO2 | 650 | Argon | 2 hours | Highly crystalline VO2(M) arxiv.org |
| Amorphous VO2 on ZnO template | Not Specified | Not Specified | Not Specified | Crystalline M1 phase VO2 acs.org |
| VO2(B) nanostructures | Not Specified | Not Specified | Not Specified | Transformation to VO2(M) nih.gov |
| As-prepared VO2 nanoparticles | Not Specified | Vacuum | Not Specified | Formation of pure monoclinic phase biointerfaceresearch.com |
| Vanadium salt impregnated polymer | 300–600 | Not Specified | 30 mins–5 hours | Formation of VO2 nanoparticles google.com |
Modulation and Control of Vanadium Iv Oxide Phase Transitions
Strain Engineering in Vanadium(IV) Oxide Thin Films
Strain engineering is a powerful technique to manipulate the MIT properties of VO₂ thin films. aip.orgresearchgate.net By subjecting the VO₂ film to epitaxial stress, either the low-temperature insulating phase or the high-temperature metallic phase can be stabilized, thereby tuning the transition temperature. researchgate.netresearchgate.net This strain can be induced by the substrate, external pressure, or by controlling the film's thickness. aip.orgarxiv.orgjim.org.cn
The choice of substrate plays a crucial role in determining the strain state and, consequently, the MIT characteristics of VO₂ thin films. aip.orgarxiv.org The lattice mismatch and the difference in thermal expansion coefficients between the VO₂ film and the substrate are the primary sources of this strain. aip.org
Tensile strain along the c-axis of the rutile metallic phase tends to stabilize the insulating monoclinic phase, leading to an increase in the transition temperature. acs.org Conversely, compressive strain along the same axis favors the metallic phase and lowers the transition temperature. acs.org For instance, VO₂ films grown on TiO₂ (001) substrates experience compressive strain, resulting in a reduced transition temperature of around 290 K. aip.org In contrast, films grown on c-plane sapphire substrates can exhibit a higher transition temperature. aip.orgresearchgate.net
The thickness of the VO₂ film also influences the strain and the MIT. Thinner films are more susceptible to substrate-induced strain. aip.orgjim.org.cn For example, a 10 nm thick VO₂ film on a TiO₂ substrate showed a transition temperature near 290 K, while a thicker, more relaxed 70 nm film on the same substrate had a transition temperature of 340 K, close to the bulk value. aip.org Similarly, thinner VO₂ films on sapphire can be under tensile stress, significantly lowering the phase-change temperature, while thicker films experience compressive stress, bringing the transition temperature closer to that of bulk VO₂. jim.org.cn
Table 1: Effect of Substrate on VO₂ MIT Temperature
| Substrate | Strain Type | Effect on TMIT | Reference |
|---|---|---|---|
| TiO₂ (001) | Compressive | Decrease | aip.org |
| Al₂O₃ (c-plane) | Tensile | Increase | acs.orgaip.org |
| MgO (111) | Tensile | Increase | researchgate.net |
| AlN/Si (111) | Tensile | Increase | aip.org |
Epitaxial growth allows for precise control over the crystallographic orientation and strain in VO₂ thin films, creating heterostructures with tailored properties. acs.orgkuleuven.be The lattice mismatch between the VO₂ film and the substrate is a key parameter in this process. acs.orgresearchgate.net A significant lattice mismatch can induce substantial strain, altering the electronic and structural properties of the VO₂ film. researchgate.netarxiv.org
For example, growing VO₂ on RuO₂ presents a large lattice mismatch of 8.78% along the c-axis of the rutile structure. arxiv.orgacs.org This significant mismatch allows for the growth of highly strained VO₂ films. arxiv.orgacs.org Depending on the orientation of the RuO₂ substrate, the VO₂ film can grow either fully strained or fully relaxed. acs.org
The epitaxial relationship between the film and the substrate dictates the nature of the induced strain. For instance, VO₂ (010) grown on AlN (0001) results in tensile strain along the in-plane a and c axes of the monoclinic VO₂, which stabilizes the insulating phase and raises the transition temperature. aip.org The formation of misfit dislocations at the interface is a mechanism to relieve lattice mismatch, and the density of these dislocations can increase with film thickness, leading to a gradual relaxation of the strain. nsf.gov
The use of faceted substrates can introduce anisotropic strain, leading to interesting phenomena like the breaking of lattice symmetry and anisotropy in optical responses. nsf.gov This approach opens up new avenues for designing functional oxide heterostructures. nsf.gov
Substrate-Induced Strain Effects on Vanadium(IV) Oxide MIT
Doping Strategies for Vanadium(IV) Oxide Phase Transition Tuning
Doping is a widely used and effective method to modify the MIT temperature of VO₂. frontiersin.orgmdpi.com By introducing impurity atoms into the VO₂ lattice, the electronic structure and crystal lattice can be altered, thereby tuning the phase transition characteristics. researchgate.netaps.org
Introducing cations with a higher valence state than V⁴⁺, such as Tungsten (W⁶⁺) and Molybdenum (Mo⁶⁺), is particularly effective in reducing the MIT temperature. researchgate.net These dopants introduce extra electrons into the system, which destabilizes the insulating state and promotes the metallic phase. researchgate.net Tungsten is one of the most efficient dopants for this purpose, with each substituted W atom donating two electrons to the system. aps.org Doping with tungsten can significantly lower the transition temperature, with a reduction of about 20-25 K per atomic percent of W. mdpi.comresearchgate.net
Other cationic dopants have varying effects on the MIT temperature. Trivalent dopants like Chromium (Cr³⁺) and Iron (Fe³⁺) tend to increase the transition temperature. This is because they can trap electrons, which stabilizes the insulating phase. Titanium (Ti⁴⁺), being isovalent with Vanadium, has a smaller effect on the transition temperature but can influence other properties like the width of the thermal hysteresis loop. frontiersin.org Niobium (Nb⁵⁺) doping can also reduce the transition temperature.
Table 2: Effect of Cationic Dopants on VO₂ MIT Temperature
| Dopant | Valence State | Effect on TMIT | Reference |
|---|---|---|---|
| Tungsten (W) | +6 | Decrease | mdpi.comresearchgate.net |
| Molybdenum (Mo) | +6 | Decrease | researchgate.net |
| Niobium (Nb) | +5 | Decrease | frontiersin.org |
| Titanium (Ti) | +4 | Minor effect | frontiersin.org |
| Chromium (Cr) | +3 | Increase | aip.org |
| Iron (Fe) | +3 | Increase | researchgate.net |
Anionic doping involves substituting the oxygen anions in the VO₂ lattice with other non-metal anions. rsc.org This approach can also significantly alter the physicochemical properties of VO₂, including the MIT temperature. rsc.org
Fluorine (F⁻) doping, for instance, can be an effective way to modify the electronic properties. researchgate.net When a F⁻ ion replaces an O²⁻ ion, it can introduce a free electron into the structure to maintain charge neutrality, thereby increasing the electron concentration and potentially lowering the MIT temperature. researchgate.net
Nitrogen doping can also be used to modify the properties of vanadium oxides. mdpi.com Introducing nitrogen can create defects and alter the valence state of vanadium, which in turn influences the electronic and electrochemical properties. mdpi.comacs.org
Defect engineering, which includes the creation of vacancies and controlling non-stoichiometry, is another strategy to tune the properties of VO₂. rhhz.net Oxygen vacancies are a common type of defect in metal oxides and can significantly impact the electronic structure and phase transition behavior. rhhz.netaps.org
The formation of oxygen vacancies leads to a change in the oxidation state of neighboring vanadium ions from V⁵⁺ to V⁴⁺ or lower, creating mid-gap electronic states. aps.org The concentration of these oxygen vacancies, which determines the stoichiometry of the oxide, can be controlled by factors such as the oxygen partial pressure during film growth. frontiersin.org By precisely adjusting the oxygen flow ratio during reactive magnetron sputtering, the transition temperature of VO₂ films can be controlled over a range without the need for elemental doping. frontiersin.org
Non-stoichiometric vanadium oxides, such as the Magnéli phases (VₙO₂ₙ₋₁) and Wadsley phases (VₙO₂ₙ₊₁), exhibit a range of properties, with many of the Magnéli phases undergoing metal-insulator transitions. aip.org The presence of defects can also influence the transport properties of the material. aip.org
Anionic Doping (e.g., Fluorine, Nitrogen) in Vanadium(IV) Oxide
Electric Field and Current-Induced Switching in Vanadium(IV) Oxide
The insulator-to-metal transition in Vanadium(IV) oxide can be triggered electrically, either by applying a strong electric field or by passing a current through the material. nih.govmdpi.com This electrical switching is of great interest for applications in high-speed switches, memory devices, and neuromorphic computing. aip.orgacs.org
The mechanism of the electrically induced transition is a subject of ongoing research, with evidence supporting both thermal (Joule heating) and purely electronic effects. mdpi.commdpi.comarxiv.org In many cases, the switching is attributed to Joule heating, where the current flow increases the local temperature of the VO₂ film above its transition temperature. mdpi.comaip.org However, several studies have demonstrated that an electric field alone, even in the absence of significant current, can be sufficient to induce the transition. semi.ac.cnaps.orgresearchgate.net This suggests that electronic correlation effects play a crucial role. arxiv.org
Research has shown that the threshold electric field required to initiate the transition is on the order of 10⁴ to 10⁷ V/m at room temperature. aps.orgarxiv.orgresearchgate.net This threshold field generally decreases as the ambient temperature increases. researchgate.net For instance, in one study using conducting atomic force microscopy (AFM), a threshold field of approximately 6.5 x 10⁷ V/m was observed at 300 K. aps.orgresearchgate.net In another study on VO₂ thin films, the transition field was found to be around 25 kV/cm at 30°C. arxiv.org The characteristics of the switching, including the hysteresis and the abruptness of the transition, are highly dependent on the crystalline quality of the VO₂ film. arxiv.org
Current-controlled switching has also been extensively investigated. Studies have shown that the current can induce self-oscillations in VO₂-based devices, with frequencies ranging from kHz to MHz. researchgate.net The lifetime and stability of VO₂ switches are critical for practical applications. Research comparing voltage- and current-controlled modes has demonstrated that current-driven devices can exhibit significantly longer lifetimes, withstanding over 260 million cycles without failure, compared to about 16 million cycles for voltage-activated switches. nih.gov This enhanced durability is attributed to reduced thermal degradation in the current-controlled mode. nih.gov
Some studies have proposed a two-step transition process under current application: an initial carrier-induced transition to a partially metallic state, followed by a thermally-induced transition to the fully metallic phase due to current filamentation and Joule heating. mdpi.com The threshold currents for these transitions are dependent on the geometry of the VO₂ device. mdpi.com
Table 1: Electric Field and Current-Induced Switching Parameters in Vanadium(IV) Oxide This table is interactive. You can sort and filter the data by clicking on the column headers.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Threshold Electric Field | ~6.5 x 10⁷ V/m | At 300 K, measured by conducting AFM | aps.orgresearchgate.net |
| Threshold Electric Field | 4 x 10⁴ - 21 x 10⁴ V/m | For single crystal VO₂ with ~40 µm channel length | arxiv.org |
| Threshold Electric Field | 0.6 x 10⁴ - 2.6 x 10⁴ V/m | For heterogeneous polycrystalline VO₂ film (250 nm thick) | arxiv.org |
| Threshold Electric Field | ~25 kV/cm | At 30°C, in ALD-deposited VO₂ film | arxiv.org |
| Switching Time | < 2 ns | In out-of-plane MIM structures | arxiv.org |
| Device Lifetime (Current-controlled) | > 260 million cycles | - | nih.gov |
| Device Lifetime (Voltage-controlled) | ~16 million cycles | - | nih.gov |
| Self-oscillation Frequency | 20 kHz - 1 MHz | In current-driven two-terminal devices | researchgate.net |
Optical and Thermal Control of Vanadium(IV) Oxide Phase Transitions
The phase transition in Vanadium(IV) oxide can also be effectively controlled by thermal and optical means. nih.govoptica.org The inherent temperature-driven transition is the most fundamental control mechanism, occurring at approximately 68°C (341 K). arxiv.orgfrontiersin.org This transition is accompanied by a significant change in optical properties, particularly in the infrared region, making VO₂ a promising material for applications like smart windows and thermal management systems. arxiv.orgfrontiersin.org
The transition temperature and the width of the thermal hysteresis loop are sensitive to various factors, including film thickness, grain size, strain, and doping. optica.orgescholarship.orgaip.org For instance, increasing the thickness of VO₂ films has been shown to increase the hysteresis width. optica.org Doping with elements like tungsten (W) can effectively reduce the phase transition temperature. frontiersin.orgresearchgate.net
Optical control of the phase transition is typically achieved by using laser irradiation. optica.orgspiedigitallibrary.org The absorption of laser energy can induce the transition through thermal effects, where the laser heats the material above its transition temperature. optica.orgoptica.org This is particularly the case with continuous-wave (CW) laser excitation. optica.org The phase transition can also be triggered on ultrafast timescales (femtoseconds to picoseconds) using pulsed lasers. spiedigitallibrary.orgicfo.euarxiv.org In this ultrafast regime, the mechanism is more complex and involves a combination of electronic and structural dynamics. icfo.euarxiv.org
Research using ultrashort laser pulses has provided deep insights into the transition pathway, revealing that both electronic and structural changes occur, sometimes on different timescales. icfo.euarxiv.org Ultrafast electron diffraction and time-resolved spectroscopy have shown that the insulator-to-metal transition can occur quasi-instantaneously, while the structural transformation from monoclinic to rutile follows on a timescale of tens of femtoseconds. arxiv.orgethz.ch The dynamics of the photo-induced phase transition (PIPT) are also influenced by the laser wavelength and the optical properties of the VO₂ material. spiedigitallibrary.org
The modulation depth, which quantifies the change in optical transmittance or reflectance during the phase transition, is a key parameter for optical applications. Studies have shown that the modulation depth increases with the thickness of the VO₂ film. optica.org For example, in one study, the transmittance modulation depth at a wavelength of 1040 nm increased from approximately -0.64 dB to -4.25 dB as the film thickness increased. optica.org The speed of the phase transition can also be controlled; research on VO₂ microcrystals has shown that the phase transition speed increases significantly as the crystal width decreases. escholarship.org
Table 2: Optical and Thermal Control Parameters of Vanadium(IV) Oxide Phase Transitions This table is interactive. You can sort and filter the data by clicking on the column headers.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Thermal Transition Temperature | ~68°C (341 K) | Bulk VO₂ | optica.orgarxiv.orgoptica.org |
| Thermal Hysteresis Width | Increases with film thickness | 8.6 nm to 57 nm thick ALD films | optica.org |
| Phase Transition Speed | 4.6 x 10² to 1.7 x 10⁴ µm/s | As microcrystal width decreases from ~50 to ~2 µm | escholarship.org |
| Transmittance Modulation Depth | -0.64 to -4.25 dB | At 1040 nm, with increasing film thickness | optica.org |
| Ultrafast Transition Timescale | Tens of femtoseconds | For structural transition (M1 to R) | arxiv.orgethz.ch |
| Ultrafast Transition Timescale | Quasi-instantaneous | For insulator-to-metal transition | arxiv.orgethz.ch |
| W-doping induced Tc reduction | ~20-30 °C per at.% W | - | frontiersin.orgresearchgate.net |
| Ti-doping induced hysteresis reduction | 2 °C per Ti at.% | - | acs.org |
Advanced Characterization Methodologies for Vanadium Iv Oxide Phenomena
Spectroscopic Techniques for Probing Vanadium(IV) Oxide Electronic Structure
Spectroscopy is a cornerstone for investigating the electronic landscape of VO₂. By analyzing the interaction of electromagnetic radiation with the material, these techniques can map out electron energy levels, orbital occupancies, and bonding characteristics, providing critical data on the changes that occur during the IMT.
X-ray Photoelectron Spectroscopy (XPS) of Vanadium(IV) Oxide
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. In the study of vanadium oxides, XPS is crucial for identifying the various oxidation states of vanadium (e.g., V³⁺, V⁴⁺, V⁵⁺). unisapressjournals.co.zaacs.org
The core-level spectra, particularly the V 2p and O 1s peaks, provide a fingerprint of the chemical environment. For VO₂, the V 2p₃/₂ binding energy is a key indicator of the oxidation state. Studies have shown that the V 2p peaks for V(IV) and V(V) oxides are broadened, which can be attributed to multiplet splitting. xpsfitting.com The precise binding energy can be influenced by factors such as surface oxidation and the specific crystalline phase. acs.orgxpsfitting.com For instance, analysis of VO₂ thin films often reveals the presence of other vanadium oxide phases like V₂O₃ and V₂O₅ on the surface. unisapressjournals.co.zaacs.org XPS can also track changes in the electronic structure induced by external stimuli, such as gamma-ray irradiation, which has been shown to favor the formation of the V⁴⁺ state in VO₂ thin films. unisapressjournals.co.za
| Vanadium Oxide | Oxidation State | Reported V 2p₃/₂ Binding Energy (eV) | Reference |
|---|---|---|---|
| V₂O₃ | V³⁺ | ~515.6 | xpsfitting.com |
| VO₂ | V⁴⁺ | ~515.7 - 516.8 | xpsfitting.comaip.org |
| V₂O₅ | V⁵⁺ | ~517.2 - 519.0 | xpsfitting.comutwente.nl |
Note: Binding energies can vary based on instrument calibration, charge referencing, and sample preparation.
X-ray Absorption Spectroscopy (XAS) and X-ray Magnetic Circular Dichroism (XMCD) of Vanadium(IV) Oxide
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of materials. uu.nlaps.org By tuning the X-ray energy to a specific element's absorption edge (like the V L-edge or O K-edge), XAS provides information on the unoccupied electronic states. uu.nlresearchgate.net In VO₂, XAS is particularly effective at revealing changes in the V 3d and O 2p orbitals across the IMT. aps.org
Studies have shown that upon transitioning to the metallic phase, the V 3d bands split, which is clearly observable in the O 1s XAS spectra. uu.nl The technique is also sensitive to the local coordination and symmetry around the vanadium ions. aps.org Polarization-dependent XAS can further elucidate the directional hybridization of V 3d and O 2p orbitals, linking it to strain and the anisotropic nature of the IMT in thin films. researchgate.net
X-ray Magnetic Circular Dichroism (XMCD), a related technique, measures the difference in absorption of left and right circularly polarized X-rays in a magnetized sample. aip.orgdiva-portal.org It is element-specific and provides direct information about the spin and orbital magnetic moments of a specific element. diva-portal.orgresearchgate.net While VO₂ in its pure form is non-magnetic, XMCD is invaluable for studying doped or related vanadium oxide compounds where magnetic ordering occurs. diva-portal.orgaps.org For instance, in Cr-doped V₂O₃, XMCD has been used to investigate changes in the electronic and magnetic properties during its metal-insulator transition. diva-portal.org The shape and intensity of the XMCD signal at the V L₂,₃ edges can be analyzed to understand changes in orbital occupation and effective spin moments. diva-portal.orgresearchgate.net
Raman and Infrared Spectroscopy of Vanadium(IV) Oxide Phase Transitions
Vibrational spectroscopies, such as Raman and Infrared (IR) spectroscopy, are essential for studying the structural changes that accompany the IMT in VO₂. capes.gov.br These techniques probe the phonon modes (lattice vibrations) of the material, which are highly sensitive to the crystal structure.
Raman Spectroscopy has been extensively used to distinguish between the different polymorphs of VO₂ (M1, M2, T, etc.) and to monitor the structural phase transition. aip.orgcapes.gov.br The low-temperature M1 phase of VO₂ has characteristic Raman peaks corresponding to V-V and V-O vibrations. aip.org As the material is heated through the transition, these peaks shift in position and eventually disappear as the material transforms into the symmetric rutile phase, which is Raman-inactive. aip.org The temperature at which these Raman peaks vanish can be used to estimate the transition temperature. aip.org
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 196 | V-V vibration | aip.org |
| 225 | V-V vibration | aip.org |
| 309 | V-O vibration | aip.org |
| 340 | V-O vibration | aip.org |
| 618 | V-O vibration | aip.org |
Infrared (IR) Spectroscopy complements Raman by probing IR-active phonon modes and the free-carrier response. aps.orgaip.org In the insulating state, VO₂ is relatively transparent in the mid-infrared region, with distinct phonon absorption bands. optica.orgaip.org Upon transitioning to the metallic state, the material becomes highly reflective in the IR due to the emergence of free charge carriers. optica.org This dramatic change in IR reflectivity is a hallmark of the IMT and is the basis for many of its potential applications. optica.org Near-field IR microscopy has even been used to visualize the percolation of metallic domains within the insulating matrix as the transition proceeds. aps.org
Ultrafast Pump-Probe Spectroscopy of Vanadium(IV) Oxide Dynamics
The IMT in VO₂ can be triggered on incredibly short timescales (femtoseconds to picoseconds) using an ultrashort laser pulse. wm.eduoptica.org Ultrafast pump-probe spectroscopy is the primary tool for studying these dynamics. In this technique, a powerful "pump" pulse excites the material, inducing the phase transition, and a weaker, time-delayed "probe" pulse measures the resulting changes in reflectivity or transmission. wm.eduarxiv.org
By varying the time delay between the pump and probe, researchers can map the entire temporal evolution of the transition. wm.edu Studies have shown that the IMT can be induced faster than what can be explained by simple thermal heating, suggesting a photo-induced, electronically driven mechanism. wm.edu The dynamics can be complex, with the material's optical response evolving as the metallic phase nucleates and grows. optica.orgresearchgate.net The choice of pump and probe wavelengths can provide different insights; for example, using a mid-infrared probe can track the dynamics of both lattice and electronic degrees of freedom separately. researchgate.net These experiments are crucial for understanding the fundamental interplay between the electronic and structural changes during the ultrafast phase switching. arxiv.orgacs.org
Electron Energy-Loss Spectroscopy (EELS) of Vanadium(IV) Oxide
Electron Energy-Loss Spectroscopy (EELS), typically performed in a scanning transmission electron microscope (STEM), offers high spatial resolution for chemical and electronic structure analysis. rsc.orgwiley.com In EELS, a beam of electrons is passed through a thin sample, and the energy lost by the electrons is measured. oup.com This energy loss corresponds to electronic excitations in the material, such as core-level excitations.
Similar to XAS, EELS can probe the unoccupied density of states. The V L₂,₃-edges and the O K-edge are particularly informative. oup.comresearchgate.net The shape, energy position, and intensity ratio of the V L₂ and L₃ edges are highly sensitive to the vanadium oxidation state, with the L₂/L₃ ratio generally increasing with the oxidation state. researchgate.net This allows for the mapping of different vanadium oxide phases at the nanoscale. rsc.org In-situ heating experiments using EELS can directly observe the signatures of the IMT, providing microscopic evidence of the electronic changes occurring within specific regions of the material. rsc.org
Diffraction and Scattering Methods for Vanadium(IV) Oxide Crystallography
Diffraction and scattering techniques are indispensable for determining the atomic arrangement and crystal structure of materials. For VO₂, these methods are vital for confirming the structural transformation between the monoclinic and rutile phases and for characterizing the influence of factors like strain, doping, and morphology on the crystal structure. aip.orgwm.edu
X-ray Diffraction (XRD) is the most common technique for identifying the crystal phases of VO₂. wm.eduresearchgate.net The diffraction pattern—a series of peaks at specific angles—is a unique fingerprint of a crystalline material's structure. osti.gov At room temperature, VO₂ exhibits a diffraction pattern corresponding to the monoclinic (M1) structure. osti.gov As the sample is heated through the IMT, the pattern transforms into that of the tetragonal rutile (R) structure. osti.govnih.gov High-resolution XRD can provide detailed information about lattice parameters, crystallite size, and strain within thin films, which are known to significantly affect the transition temperature. wm.edunih.gov Temperature-dependent XRD studies allow for precise determination of the phase transition temperatures by tracking the changes in lattice parameters. nih.gov
| Phase | Prominent Peak (2θ) | Corresponding Plane | Reference |
|---|---|---|---|
| Monoclinic (M1) | ~27.8° | (011) | unisapressjournals.co.zanih.gov |
| Monoclinic (M2) | ~26.8° | (-111) | nih.gov |
| Tetragonal (Rutile) | ~27.6° | (110) | osti.gov |
Neutron Scattering provides complementary information to XRD. Because neutrons interact with atomic nuclei rather than electrons, they are particularly sensitive to the positions of lighter elements like oxygen and can also probe magnetic structures. aps.orgmst.edu Inelastic neutron scattering has been used to study the magnetic dynamics and spin-orbital coupled excitations in related spinel-type vanadium oxides, providing deeper insights into the complex interplay of spin, orbital, and lattice degrees of freedom in these correlated systems. aps.org
X-ray Diffraction (XRD) and Electron Diffraction of Vanadium(IV) Oxide
Microscopic and Imaging Techniques for Vanadium(IV) Oxide
Microscopic and imaging techniques are vital for visualizing the morphology, topography, and microstructure of vanadium(IV) oxide at various length scales, providing a direct view of its physical form.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image the surface topography of materials with nanoscale precision. azooptics.comnist.gov In the study of vanadium(IV) oxide, AFM is employed to characterize the surface morphology of thin films and nanoparticles. researchgate.netaip.org For example, AFM images have revealed that the surface of as-grown vanadium oxide films can exhibit small grain sizes, which can aggregate into larger grains upon annealing, leading to an increase in surface roughness. researchgate.net The technique is sensitive enough to track changes in grain size and root-mean-square (RMS) roughness as a function of processing parameters like annealing time. researchgate.net
AFM has also been used to study the surface of vanadium oxide thin films prepared under different conditions, such as varying oxygen flow rates during sputtering. aip.org These studies have shown that the surface morphology, including porosity and pore size, can be controlled by the fabrication process. aip.org Furthermore, AFM can be used in different modes to probe not just topography but also local electronic properties. For instance, it has been used to apply localized pressure to VO₂ thin films, inducing and monitoring the reversible semiconductor-to-metal transition at the nanoscale. researchgate.net
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for investigating the internal microstructure of materials at the atomic level. e3s-conferences.org For vanadium(IV) oxide, TEM and STEM provide detailed information on crystal structure, defects, and phase distribution. mdpi.comrsc.orgresearchgate.net
High-resolution TEM (HRTEM) allows for the direct visualization of atomic lattices, enabling the identification of different crystal phases and their orientations. mdpi.comrsc.org For example, HRTEM studies on VO₂ thin films have confirmed the presence of multiple polymorphs, with the M1 phase being the most common, and have revealed a columnar polycrystalline morphology. mdpi.com In-situ TEM heating experiments have been particularly insightful, allowing for the real-time observation of phase transformations, such as the transition from V₂O₅ to VO₂. researchgate.netnih.gov These studies have unveiled the growth stages of 2D V₂O₅ nanostructures, including nanosheets and nanobelts, from a solid-state precursor. researchgate.netnih.govacs.org
STEM, often used in conjunction with energy-dispersive X-ray spectroscopy (EDS), provides high-resolution imaging combined with elemental analysis. nih.govacs.org High-angle annular dark-field (HAADF)-STEM imaging can reveal the atomic column structure, and EDS mapping can confirm the distribution of vanadium and oxygen. nih.govacs.org This combination has been used to characterize the stoichiometry and elemental distribution in V₂O₅ nanostructures. nih.govacs.org Annular dark-field STEM has also been shown to be an efficient, low-dose method for monitoring solid-state phase transitions in VO₂ nanoparticles by detecting changes in the crystal lattice. arxiv.org
| Material/System | Key TEM/STEM Findings | Technique(s) | Reference(s) |
| VO₂ Thin Films | Columnar polycrystalline morphology with multiple polymorphs (M1 most abundant). | TEM, HRTEM, Electron Diffraction | mdpi.com |
| VO₂ Crystals | Observation of monoclinic to tetragonal phase transition with temperature. | TEM, SAED, EELS | rsc.org |
| Thermolysis of NH₄VO₃ | Real-time observation of 2D V₂O₅ nanosheet and nanobelt growth. | In-situ TEM | researchgate.netnih.govacs.org |
| Thermolysis of NH₄VO₃ | Phase transformation from V₂O₅ to VO₂ observed in real-time. | In-situ TEM | researchgate.netnih.gov |
| V₂O₅ Nanostructures | Atomic column imaging and elemental mapping of V and O. | HAADF-STEM, EDS | nih.govacs.org |
| VO₂ Nanoparticles | ADF-STEM shows clear contrast across the metal-insulator transition due to lattice modification. | ADF-STEM, CBED, EELS | arxiv.org |
| α-V₂O₅ Nanoparticles | Topotactic transformation with SnCl₂ treatment, maintaining crystallinity. | TEM, Selected-Area Diffraction | nrel.gov |
Scanning Tunneling Microscopy (STM) is a sophisticated technique that can image surfaces with atomic resolution and simultaneously probe their local electronic properties. wikipedia.org It is based on the quantum mechanical phenomenon of electron tunneling between a sharp conductive tip and the sample surface. wikipedia.org By measuring the tunneling current as a function of position and bias voltage, STM can map both the surface topography and the local density of states (LDOS). wikipedia.org
In the study of vanadium oxides, STM has been used to investigate the electronic structure of surfaces with remarkable detail. For example, atomic resolution images of the V₂O₅ (010) surface have been obtained, where filled states corresponding to oxygen ions and empty states corresponding to vanadium ions could be distinguished. usu.edu By performing scanning tunneling spectroscopy (STS), which involves measuring the current-voltage (I-V) characteristics at specific locations, researchers can analyze the electronic states. wikipedia.org STS studies on V₂O₅ have revealed additional peaks in the electronic states at the conduction band edge, which were attributed to defects such as missing vanadyl oxygen ions. usu.edu
STM has also been instrumental in studying the metal-insulator transition (MIT) in VO₂ thin films at the nanoscale. aip.org By imaging the same area of a VO₂ surface while heating it through the transition temperature, STM can directly visualize the spatial evolution from a predominantly insulating to a metallic surface. aip.org The metallic regions, having a higher LDOS near the Fermi energy, appear brighter in the STM topography images. aip.org Furthermore, by creating band gap maps with high spatial resolution, STM provides a direct observation of the surface phase transition at the nanoscale, revealing the interplay between the MIT and chemical phase transitions driven by the loss of surface oxygen. aip.org
Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface morphology and microstructure of materials at the micro- and nanoscale. mpg.de It provides valuable information about the size, shape, and arrangement of particles and grains. In the context of vanadium(IV) oxide, SEM is frequently used to examine the morphology of thin films, powders, and nanostructures. scispace.commpg.deresearchgate.net
SEM micrographs have shown that the surface morphology of vanadium oxides is highly dependent on the preparation method. For instance, vanadium phosphorus oxide catalysts prepared via different routes exhibit morphologies ranging from thin, plate-like crystals to well-defined cubic crystallites. mpg.de In the synthesis of V₂O₅ nanoparticles, SEM analysis has shown that annealing can change the morphology from clusters of grains to nanorods. scispace.com The effect of deposition parameters on film morphology is also readily studied with SEM. For example, vanadium oxide thin films deposited by spray pyrolysis show that increasing the deposition time can lead to a more strongly bonded, elongated rod structure. researchgate.net Similarly, for films prepared by gas impulse magnetron sputtering, SEM images have revealed that the films are crack-free and homogenous, although their structure may be amorphous as determined by XRD. researchgate.net
SEM is also used to observe morphological changes resulting from post-deposition treatments. For example, studies on VO₂ thin films have shown that thermal annealing can induce a porous morphology, with the porosity and pore size dependent on the initial oxygen content during fabrication. aip.org In another study, SEM was used to observe the surface of VO₂ thin films deposited at different temperatures, revealing changes in the crystal structure from monoclinic to brookite phase. aip.org
Electrical and Thermal Transport Characterization of Vanadium(IV) Oxide
Temperature-Dependent Resistivity Measurements of Vanadium(IV) Oxide
The most striking feature of Vanadium(IV) oxide is its sharp, reversible metal-insulator transition (MIT) near room temperature, which is characterized by a significant change in electrical resistivity. acs.org This transition from a high-resistance (insulating) state to a low-resistance (metallic) state typically occurs at a critical temperature (Tc) of approximately 68°C (341 K). wikipedia.org The magnitude of this resistivity change can be several orders of magnitude, a key characteristic that makes VO₂ a material of interest for various applications. aip.orgacs.org
The transition temperature and the magnitude of the resistivity change are sensitive to several factors, including stoichiometry, doping, and strain in thin films. For instance, in thin films, the phase-transition temperature can range from 53–60 °C, which is lower than that of single-crystal VO₂. researchgate.net Doping with elements like tungsten (W) can also influence the transition temperature. mdpi.com Furthermore, the application of an electric field, particularly through ionic liquid gating, has been shown to suppress the MIT, stabilizing the metallic phase to temperatures below 5 K. semi.ac.cn This effect is attributed to the electric field-induced formation of oxygen vacancies. semi.ac.cn
The resistivity of VO₂ in its semiconducting phase follows a typical semiconductor behavior, decreasing with increasing temperature. In the metallic phase, the resistivity is significantly lower and exhibits a metallic-like temperature dependence. mdpi.com The resistivity change across the MIT is a hallmark of the material's unique electronic and structural properties. aip.orgias.ac.in
Table 1: Temperature-Dependent Resistivity Data for Vanadium Oxide Thin Films
| Sample | Annealing Atmosphere | Annealing Time (min) | Resistivity (Ω·cm) at ~298 K | Temperature Coefficient of Resistance (TCR) (%/K) | Reference |
|---|---|---|---|---|---|
| V/V₂O₅ Multilayer | O₂ | 30 | 0.01477 | -3.0036 | mdpi.com |
| V/V₂O₅ Multilayer | O₂ | 40 | 0.00819 | -2.4964 | mdpi.com |
| V/V₂O₅ Multilayer | N₂ | 30 | 0.04718 | -3.18 | mdpi.com |
| V/V₂O₅ Multilayer | N₂ | 40 | 0.002527 | -1.1181 | mdpi.com |
Hall Effect Measurements in Vanadium(IV) Oxide
Hall effect measurements are crucial for determining the dominant charge carrier type, carrier concentration, and mobility in Vanadium(IV) oxide. These measurements provide fundamental insights into the electronic transport mechanisms, particularly across the metal-insulator transition.
A significant finding from Hall effect studies on VO₂ is that electrons are the predominant charge carriers in both the semiconducting and metallic phases. arxiv.orguprm.edu This is indicated by the negative sign of the Hall coefficient. osti.govresearchgate.net However, some studies have reported a reversal of the Hall voltage sign during the MIT, suggesting a change in the dominant carrier type from electron to hole during the cooling sequence and vice versa during heating. This has been attributed to the structural phase transition.
The carrier concentration in VO₂ undergoes a dramatic change at the MIT. It can increase by as much as four orders of magnitude, from approximately 10¹⁹ cm⁻³ in the insulating state to 10²³ cm⁻³ in the metallic state. arxiv.org This substantial increase in carrier density is the primary reason for the large drop in resistivity observed during the transition. arxiv.org
In contrast to the drastic change in carrier concentration, the Hall mobility shows little variation across the MIT and remains relatively low, on the order of 0.1 cm²/V·s. arxiv.org The low mobility is a characteristic feature of VO₂ and is attributed to strong electron-phonon scattering. arxiv.org
Doping with elements such as aluminum (Al) and tungsten (W) can influence the Hall effect parameters. For instance, W-doped VO₂ thin films have been shown to have higher carrier concentrations on both sides of the MIT compared to undoped and co-doped films. ajol.info
Table 2: Hall Effect Measurement Data for Vanadium Oxide Thin Films
| Sample | Phase | Carrier Concentration (cm⁻³) | Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| Undoped VO₂ | Insulating | ~10¹⁹ | ~0.1 | arxiv.org |
| Undoped VO₂ | Metallic | ~10²³ | ~0.1 | arxiv.org |
| Undoped VO₂ | Insulating | - | 1.1094 | ajol.info |
| Undoped VO₂ | Metallic | - | 0.6235 | ajol.info |
| W-doped VO₂ | Insulating | - | 0.4753 | ajol.info |
| W-doped VO₂ | Metallic | - | 0.2985 | ajol.info |
| Al and W co-doped VO₂ | Insulating | - | 0.8431 | ajol.info |
| Al and W co-doped VO₂ | Metallic | - | 0.4965 | ajol.info |
Thermoelectric Measurements of Vanadium(IV) Oxide
Thermoelectric measurements, specifically of the Seebeck coefficient (S), provide valuable information about the electronic structure and scattering mechanisms in Vanadium(IV) oxide. The Seebeck coefficient is a measure of the voltage generated across a material due to a temperature gradient.
In the metallic phase of VO₂, the Seebeck coefficient is relatively small and exhibits a linear dependence on temperature, which is characteristic of metals. arxiv.org As the material cools through the MIT into the semiconducting phase, the absolute value of the Seebeck coefficient increases significantly. arxiv.org For instance, upon cooling below the MIT temperature, the Seebeck coefficient can increase steeply by more than an order of magnitude, reaching values around -450 µV/K at 300 K. arxiv.org The negative sign of the Seebeck coefficient confirms that electrons are the majority charge carriers, consistent with Hall effect measurements. researchgate.net
The magnitude of the Seebeck coefficient in the semiconducting phase is influenced by the energy difference between the Fermi level and the band edge. arxiv.org Theoretical calculations have shown that the Seebeck coefficient can change by approximately 18.9 µV/K during the insulator-to-metal transition. njit.edu
The thermoelectric properties of VO₂ can be tuned by creating nanocomposites. For example, incorporating monoclinic VO₂ nanoparticles into an n-type Mg₂Si₀.₈₈₈Sn₀.₁Sb₀.₀₁₂ alloy has been shown to enhance the thermoelectric figure of merit (ZT). researchgate.net This improvement is attributed to the metal-to-insulator transition of the VO₂ nanoparticles. researchgate.net
It's important to note that while VO₂ itself has interesting thermoelectric properties, related vanadium oxides like Vanadium(V) oxide (V₂O₅) have also been studied for their thermoelectric potential, exhibiting large Seebeck coefficients. ias.ac.inmdpi.com
Table 3: Thermoelectric Properties of Vanadium Oxides
| Material | Phase/Condition | Seebeck Coefficient (S) (µV/K) | Reference |
|---|---|---|---|
| VO₂ | Metallic (at 360 K) | -40 | arxiv.org |
| VO₂ | Semiconducting (at 300 K) | -450 | arxiv.org |
| V₂O₅ Thin Film | - | -540 | ias.ac.in |
| V₂O₅–CoO–TeO₂ Glass | - | -602 to -790 |
Theoretical and Computational Approaches for Vanadium Iv Oxide
Dynamical Mean Field Theory (DMFT) for Vanadium(IV) Oxide
Dynamical Mean Field Theory (DMFT) is a powerful non-perturbative technique used to study strongly correlated electron systems. d-nb.info In the context of Vanadium(IV) oxide, DMFT is often combined with DFT (as DFT+DMFT) to provide a more accurate description of the electronic properties that arise from strong local electron-electron interactions. aps.orgsissa.it This combined approach maps the complex lattice problem onto a single-impurity Anderson model with a self-consistency condition, which becomes exact in the limit of high lattice coordination. d-nb.info
DFT+DMFT studies have been crucial in the debate over the nature of the metal-insulator transition in VO₂, helping to distinguish between Peierls (electron-phonon) and Mott (electron-electron) mechanisms. sissa.it Some studies have characterized the M1 phase of VO₂ as a correlation-assisted Peierls insulator. sissa.itarxiv.org More recent work has employed single-site DFT+DMFT using a unique basis of bond-centered orbitals to investigate the interplay between structural dimerization and electronic correlations in a computationally efficient manner. aps.orgarxiv.org This approach allows for the continuous study of the transition between the rutile and M1 phases and offers a complementary perspective on the MIT mechanism. aps.orgarxiv.org
Molecular Dynamics Simulations of Vanadium(IV) Oxide Phase Transitions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Vanadium(IV) oxide, ab initio molecular dynamics (AIMD) and reactive molecular dynamics are particularly useful for simulating the dynamics of phase transitions. aps.orgresearchgate.net AIMD simulations, which are based on first-principles calculations, have been used to understand the atomic dynamics and cumulative effects of forces in the short time regime following photoexcitation. aps.org These simulations have helped to identify the primary phonon modes that couple to photoexcitation and have supported experimental findings on the structural evolution during the ultrafast insulator-to-metal transition. aps.org
Reactive molecular dynamics simulations, using force fields like ReaxFF, have been employed to study the chemical stability, surface stoichiometry, and tribological properties of various vanadium oxides, including VO₂. researchgate.netscl.rs These simulations can model the dynamic changes in bonding and are used to investigate phenomena like oxide growth on vanadium surfaces and the behavior of VO₂ under high temperatures and pressures. researchgate.netscl.rs For instance, simulations have shown that VO₂ near a free surface can evolve into a mixture of other stable vanadium oxides. researchgate.net
Machine Learning and Artificial Intelligence in Vanadium(IV) Oxide Materials Discovery and Optimization
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science for accelerating the discovery and optimization of materials like Vanadium(IV) oxide. acs.orgnih.gov These data-driven approaches can learn from large datasets to predict material properties, reaction outcomes, and guide the synthesis of new materials with desired characteristics. friedler.netmdpi.com
One application involves using ML algorithms to predict the successful synthesis of specific material phases. For example, ML models have been trained on experimental data, including failed reactions, to predict the conditions necessary for preparing pure-phase VO₂(M) films via techniques like magnetron sputtering. mdpi.com Algorithms such as extreme gradient boosting (XGB) have shown high prediction accuracy, identifying critical synthesis parameters like substrate temperature. mdpi.com
Furthermore, inverse design frameworks that combine generative models like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) with DFT calculations are being developed. utoronto.caresearchgate.net These frameworks can generate novel, stable vanadium oxide compositions with tailored electronic properties. researchgate.net By learning from existing materials databases, these models can predict new metastable structures that may be synthesizable, significantly accelerating the exploration of the vast chemical space of vanadium oxides for applications in next-generation electronics. utoronto.caresearchgate.net AI is also being explored for optimizing the performance of VO₂-based neuromorphic computing devices. ibm.com
| ML/AI Application Area | Specific Example in Vanadium Oxides | Key Outcome/Benefit | References |
| Synthesis Prediction | Predicting successful preparation of pure-phase VO₂(M) films using magnetron sputtering. | Increased efficiency and reduced experimental waste by identifying optimal synthesis parameters. | mdpi.com |
| Materials Discovery | Inverse design of new stable V-O compositions using VAE-WGAN frameworks. | Generation of novel, stable, and metastable vanadium oxide structures with desired electronic properties. | utoronto.caresearchgate.net |
| Reaction Optimization | Predicting reaction yields for vanadium-catalyzed epoxidations. | Uncovering key chemical features for catalyst design and automated optimization of reactions. | acs.org |
| Device Optimization | Designing interconnected electronic oscillators for AI applications and optimization tasks. | Solving complex optimization problems efficiently with low power consumption using VO₂-based neuromorphic hardware. | ibm.com |
Advanced Technological Applications of Vanadium Iv Oxide
Thermochromic Smart Windows Utilizing Vanadium(IV) Oxide
One of the most compelling applications of Vanadium(IV) oxide is in the development of thermochromic smart windows. sci-hub.sentu.edu.sgdiva-portal.org These windows can intelligently regulate the amount of solar infrared radiation passing through them in response to ambient temperature changes, offering a passive solution for improving the energy efficiency of buildings. editverse.comeeagrants.org When the outside temperature is low, the VO₂ coating is in its insulating state, which is transparent to both visible and infrared light, allowing solar heat to warm the interior. sci-hub.se Conversely, on hot days, the coating transitions to its metallic state, which reflects infrared radiation while still allowing visible light to pass through, thus reducing the need for air conditioning. sci-hub.se
Energy Efficiency and Glazing Integration of Vanadium(IV) Oxide Films
The integration of Vanadium(IV) oxide films into glazing systems presents a significant opportunity for energy savings in buildings. ntu.edu.sgeeagrants.org Buildings are a major consumer of energy, with a substantial portion lost through windows. eeagrants.org Smart windows coated with VO₂ can dynamically control solar heat gain, reducing the energy required for heating in the winter and cooling in the summer. eeagrants.orgresearchgate.net Studies have shown that buildings employing VO₂-coated windows can achieve annual energy savings of up to 10% in warmer climates. ntu.edu.sg
However, for practical application, several challenges associated with pristine VO₂ films must be addressed. These include its relatively high transition temperature of ~68°C, which is well above the ideal comfort range for indoor environments, and its inherent brownish-yellow color. jim.org.cndiva-portal.orgjim.org.cn Researchers are actively exploring various strategies to overcome these limitations. Doping the VO₂ film with elements like tungsten (W) has been proven to be highly effective in reducing the transition temperature. sci-hub.seaip.org For instance, doping with tungsten can lower the transition temperature to near room temperature, making it more suitable for architectural applications. researchgate.net
Table 1: Impact of Doping on Vanadium(IV) Oxide Film Properties for Smart Windows
| Dopant Element | Effect on Transition Temperature (Tc) | Impact on Luminous Transmittance (Tlum) | Impact on Solar Modulation (ΔTsol) | Reference |
|---|---|---|---|---|
| Tungsten (W) | Significant reduction (most effective) | Can be optimized with co-doping | Generally maintained or slightly reduced | sci-hub.seaip.org |
| Magnesium (Mg) | Reduction | Improved | Enhanced | jim.org.cn |
| Zinc (Zn) | Reduction | Improved and reduced yellow color | Maintained | jim.org.cn |
| Strontium (Sr) | Reduction | Increases band gap, leading to a grayish color | Enhanced when co-doped with W | aip.org |
Spectral Selectivity and Luminous Transmittance Optimization in Vanadium(IV) Oxide Smart Windows
A critical aspect of smart window technology is achieving high luminous transmittance (Tlum) for sufficient daylighting while maximizing the solar energy modulation ability (ΔTsol). jim.org.cnntu.edu.sg Pure Vanadium(IV) oxide films often suffer from low luminous transmittance, which can be undesirable for architectural applications. diva-portal.orgjim.org.cn There is a trade-off relationship between Tlum and ΔTsol, making it challenging to optimize both simultaneously. ntu.edu.sg
To address this, researchers have developed several optimization strategies. One effective method is the application of anti-reflection (AR) coatings. jim.org.cnresearchgate.net By depositing a material with a suitable refractive index, such as titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂), on top of the VO₂ film, it is possible to significantly enhance the luminous transmittance. diva-portal.orgresearchgate.net For example, an optimized ZrO₂ AR coating on a 50 nm VO₂ film can increase the Tlum from 32% to 55%. researchgate.net
Another approach involves creating nanostructured VO₂ films, such as nanoporous films or nanocomposites. ntu.edu.sgjim.org.cn These structures can enhance luminous transmittance and thermochromic properties by manipulating light scattering and the effective refractive index of the film. diva-portal.org For instance, creating a composite film of VO₂ and silicon dioxide (SiO₂) is a viable way to improve the thermochromic performance over conventional VO₂ films. diva-portal.org Gate-controlled devices, where an electric field is used to control the phase transition, have also shown remarkable results, achieving a solar energy regulation ability of up to 26.5% while maintaining a high luminous transmittance of 70.8%. nih.gov
Table 2: Performance of Optimized Vanadium(IV) Oxide Smart Window Structures
| Structure | Luminous Transmittance (Tlum) | Solar Modulation (ΔTsol) | Key Feature | Reference |
|---|---|---|---|---|
| ZrO₂ (56 nm) / VO₂ (50 nm) / quartz | 55% (enhanced from 32%) | Not specified | Anti-reflection coating | researchgate.net |
| ZnSThF-4 (201 nm) / VO₂ (45 nm) / Si₃N₄ (198 nm) | ~60% | 10.4% | Multilayer optimization | researchgate.net |
| Gate-controlled HVO₂ film | 70.8% | 26.5% | Electrochromic control | nih.gov |
| Nanoporous VO₂ film | Enhanced | Enhanced | Nanostructuring | jim.org.cn |
Neuromorphic Computing and Memristive Devices Based on Vanadium(IV) Oxide
The insulator-to-metal transition in Vanadium(IV) oxide is not only triggered by temperature but can also be induced by an electric field, making it a highly suitable material for neuromorphic computing applications. mdpi.comnih.govarxiv.org Neuromorphic computing aims to replicate the architecture and functionality of the human brain to create more efficient and powerful computing systems. rsc.orgfigshare.com VO₂-based memristive devices, which can remember their resistance history, are being explored as artificial synapses and neurons. rsc.orgnsf.govnsf.gov
The volatile or threshold resistive switching characteristic of VO₂ makes it an excellent candidate for mimicking the spiking behavior of biological neurons. rsc.org These devices typically consist of a VO₂ film sandwiched between two electrodes. rsc.org
Synaptic Plasticity and Learning Mimicry with Vanadium(IV) Oxide
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory in the brain. pnas.orgacs.org Vanadium(IV) oxide-based memristors have been shown to emulate key aspects of synaptic plasticity, such as short-term plasticity (STP) and long-term plasticity (LTP). rsc.orgresearchgate.net By applying successive electrical pulses, the resistance of the VO₂ memristor can be gradually changed, mimicking the potentiation (strengthening) and depression (weakening) of biological synapses. acs.org
Researchers have demonstrated that by controlling the pulse stimuli, both volatile (short-term) and non-volatile (long-term) memory effects can be achieved in a single device. researchgate.net This allows for the emulation of Hebbian learning rules like spike-rate-dependent plasticity (SRDP) and spike-timing-dependent plasticity (STDP). researchgate.net The ability to dynamically control the resistance states of VO₂ devices allows them to mimic the slowly decaying internal state variables of neurons, which is crucial for temporal credit assignment in learning. pnas.org
Oscillation and Spiking Neuron Circuits Utilizing Vanadium(IV) Oxide
A biological neuron fires action potentials or "spikes" to transmit information. nih.govresearchgate.net Circuits built with Vanadium(IV) oxide can replicate this spiking behavior. nih.govarxiv.org A simple VO₂ neuron circuit can be constructed using a VO₂ device and a capacitor. nih.gov When a constant current is applied, the capacitor charges until the voltage across the VO₂ device reaches a critical threshold, triggering the insulator-to-metal transition. nih.govresearchgate.net This causes the capacitor to rapidly discharge through the now low-resistance VO₂, producing a voltage spike. researchgate.net After the spike, the VO₂ returns to its insulating state, and the cycle begins again, resulting in oscillations. nih.gov
The frequency and amplitude of these spikes can be tuned by adjusting parameters like the series resistance, applied voltage, and capacitance. rsc.org This allows the VO₂-based artificial neuron to function as an active memristor neuron, emulating the spiking behavior of biological neurons. rsc.org These circuits have been used to model the firing rate coding of biological neurons and even to emulate the origins of neurological disorders by tuning the insulating phase resistance. nih.govnih.gov The development of these spiking neuron circuits is a significant step towards building hardware-based spiking neural networks (SNNs). arxiv.org
Optical Switching and Modulators Employing Vanadium(IV) Oxide
The dramatic change in the optical properties of Vanadium(IV) oxide during its phase transition makes it an excellent material for optical switching and modulation applications. mdpi.commyfisherstore.comresearchgate.netchemdad.com These devices are crucial components in optical communications and computing, enabling the control of light signals at high speeds. vanderbilt.edu Thin films of VO₂ can be used to create electro-optical switches, micro-optical switches, and optical modulators. myfisherstore.com
The transition from a transparent insulating state to a reflective or absorptive metallic state allows for the modulation of light, particularly in the infrared spectrum. mdpi.comresearchgate.net This switching can be triggered thermally, electrically, or optically. optica.org All-optical devices based on VO₂ have been designed and fabricated, capable of operating at GHz speeds, with the potential for THz modulation speeds. vanderbilt.edu
Recent research has focused on integrating VO₂ with silicon photonics to create compact and efficient optical modulators. optica.orgresearchgate.net For example, a hybrid silicon and VO₂ electro-absorption modulator has been proposed that uses graphene for electric heating to induce the phase transition. optica.org This device demonstrated a high extinction ratio of 27.3 dB with a low insertion loss of 0.66 dB over a very short device length of 2 µm. optica.org Another approach involves using VO₂ nanorods as a metamaterial embedded in a silicon waveguide, which can achieve a modulation depth of 19.7 dB/µm. researchgate.net These advancements highlight the potential of VO₂ to enable the next generation of high-performance optical devices. vanderbilt.edumdpi.com
Ultrafast Optical Switching in Vanadium(IV) Oxide
The sub-picosecond timescale of the MIT in Vanadium(IV) oxide makes it an exceptional candidate for ultrafast optical switching applications. dtic.mil The transition can be triggered not only thermally but also optically with femtosecond laser pulses, enabling switching speeds that can be less than 100 femtoseconds. anr.frvanderbilt.eduepj-conferences.org This rapid switching capability is being harnessed to develop a new generation of photonic devices. dtic.mil
When integrated with silicon photonics, VO₂ can overcome the intrinsic limitations of silicon's optical response, paving the way for compact and high-bandwidth optical modulators. dtic.mil For instance, hybrid Si-VO₂ ring resonators and Mach-Zehnder interferometers have demonstrated significant modulation of light intensity at nanosecond timescales when the VO₂ phase transition is induced by a pulsed laser. dtic.mil Research has shown that such devices can achieve modulation in excess of 7 dB with the potential for bandwidths greater than 100 GHz. dtic.mil
The mechanism behind this ultrafast switching is the rapid change in the material's refractive index and absorption coefficient as it transitions between the semiconducting and metallic states. researchgate.net In its semiconducting state, VO₂ is relatively transparent in the infrared spectrum, while in its metallic state, it becomes highly reflective. anr.fr This high-contrast optical switching is particularly pronounced in the infrared, including the wavelengths used in fiber-optic communications. researchgate.net
Experimental setups often involve pump-probe spectroscopy to investigate the dynamics of the phase transition. epj-conferences.org A pump laser pulse excites the VO₂ film, inducing the MIT, and a subsequent probe pulse measures the change in its optical properties, such as reflectivity or transmissivity. dtic.milepj-conferences.org These studies have been crucial in understanding the fundamental physics of the transition and optimizing the performance of VO₂-based optical switches. epj-conferences.org
| Parameter | Value | Significance |
| Switching Time | < 100 fs | Enables ultrafast operation for high-speed data processing and communications. anr.frvanderbilt.eduepj-conferences.org |
| Modulation Depth | > 10 dB | Provides a high contrast between the "on" and "off" states for clear signal differentiation. dtic.mil |
| Wavelength Range | Infrared (including fiber-optic bands) | Compatible with existing telecommunications infrastructure. researchgate.net |
| Triggering Mechanism | Optical (femtosecond laser pulses) | Allows for all-optical control, avoiding the speed limitations of electronic triggering. anr.frdtic.mil |
Plasmonic Metamaterials Integrated with Vanadium(IV) Oxide
The integration of Vanadium(IV) oxide with plasmonic metamaterials opens up possibilities for creating dynamically tunable and reconfigurable optical devices. researcher.life Metamaterials are artificially engineered structures with properties not found in naturally occurring materials, and their combination with a phase-change material like VO₂ allows for active control over their electromagnetic response. researcher.lifeaip.org
When VO₂ is incorporated into the design of a metamaterial, its temperature-induced MIT can be used to switch the metamaterial's properties. researcher.life For example, a metamaterial absorber can be designed to have near-perfect absorption at a specific frequency. By triggering the phase transition of the integrated VO₂, the absorption characteristics can be dramatically altered, effectively turning the absorber on or off or tuning its operating frequency. researcher.life This is achieved by the change in the dielectric properties of VO₂, which in turn modifies the plasmonic resonances of the metamaterial structure. aip.org
Research has demonstrated tunable ultrafast terahertz optical switches based on VO₂ integrated with metal grating structures. researcher.life In the insulating state, the VO₂ allows for coupling between surface plasmon modes and incident light, leading to high absorption. researcher.life Upon transitioning to the metallic state, this coupling is switched off, resulting in high reflection. researcher.life Such devices have shown the potential for absorption efficiency modulation depths as high as 99.92%. researcher.life
The ability to actively control the plasmonic response has significant implications for a range of applications, including tunable filters, modulators, and sensors. The ultrafast nature of the VO₂ phase transition also means that these devices can be reconfigured at very high speeds. researcher.life
Terahertz and Microwave Devices Incorporating Vanadium(IV) Oxide
The significant change in electrical conductivity of Vanadium(IV) oxide during its metal-insulator transition makes it a highly attractive material for the development of active terahertz (THz) and microwave devices. mdpi.comspiedigitallibrary.orgaip.org In the THz frequency range, the conductivity of VO₂ can change by several orders of magnitude, enabling dynamic control over the transmission, reflection, and absorption of THz waves. acs.org
VO₂-based metamaterials have been designed to function as tunable THz modulators, filters, and absorbers. mdpi.comspiedigitallibrary.org For instance, a metamaterial structure incorporating VO₂ can act as a bandpass filter in its insulating state, allowing specific THz frequencies to pass through. mdpi.com When the VO₂ transitions to its metallic state, the device can transform into a broadband absorber. mdpi.com This bifunctional capability is achieved by designing resonant structures where the VO₂ acts as a key component that can be switched to alter the electromagnetic response. mdpi.comspiedigitallibrary.org
In the microwave domain, the large and rapid change in resistivity of VO₂ is utilized to create high-performance RF switches. ircer.frresearchgate.net These switches can be integrated into coplanar waveguides and activated either thermally or electrically. aip.orgresearchgate.net VO₂-based RF switches have demonstrated excellent performance with high isolation and low insertion loss over a broad frequency range. aip.org For example, switches using single-crystal VO₂ nanobeams have shown switching amplitudes of more than 15 dB in the 100 MHz to 24 GHz range. aip.org The fast switching speeds, on the order of picoseconds, and the high reliability of the VO₂ transition are key advantages for these applications. anr.fr
The development of VO₂-polymer composites, such as VO₂-poly(methyl methacrylate), also offers a pathway to create flexible and mechanically processable microwave switching elements. nih.gov These composites retain the essential switching characteristics of VO₂ while providing greater versatility in device fabrication. nih.gov
| Device Type | Operating Principle | Key Performance Metric |
| THz Modulator | VO₂ MIT alters metamaterial resonance | High modulation depth (up to 99.9%) acs.org |
| THz Filter | VO₂ state switches between transmissive and absorptive | Tunable frequency response mdpi.com |
| Microwave Switch | Large resistivity change of VO₂ | >15 dB isolation aip.org |
Infrared Stealth and Camouflage Applications of Vanadium(IV) Oxide Coatings
The temperature-dependent emissivity of Vanadium(IV) oxide makes it a key material for adaptive infrared (IR) stealth and camouflage technologies. acs.orgresearchgate.netresearchgate.net The principle lies in matching the thermal signature of an object with its surroundings to avoid detection by thermal imaging systems. bilkent.edu.tr
As an object's temperature changes, so does its infrared radiation. VO₂ coatings can dynamically alter their infrared emissivity in response to temperature changes, helping to conceal the object. acs.orgbilkent.edu.tr In its semiconducting state at lower temperatures, VO₂ has a higher emissivity. As it heats up and transitions to the metallic state, its emissivity decreases significantly. bilkent.edu.tr This "negative differential thermal emissivity" allows a VO₂-coated object to maintain a relatively constant apparent temperature to a thermal imager, even as its actual temperature increases. researchgate.net
For example, a VO₂ coating can be designed to suppress the thermal emission of an object at higher temperatures. bilkent.edu.tr When the actual temperature of an object rises to 95°C, a VO₂ thin film on its surface can reduce the temperature detected by a mid-wave infrared thermal camera by more than 20% to approximately 75°C. bilkent.edu.tr This effect is due to the drastic change in the infrared optical properties of VO₂ during its phase transition. bilkent.edu.tr
To be practical for real-world applications, the transition temperature of VO₂ often needs to be lowered from its intrinsic 68°C. researchgate.net Doping VO₂ with elements like tungsten (W) has been shown to effectively reduce the transition temperature. researchgate.net For instance, a 1.70% doping of W can lower the transition temperature to 43.2°C. researchgate.net
Furthermore, the development of VO₂ composites and coatings on flexible substrates enhances their applicability. researchgate.netmdpi.com For example, VO₂ nanorods mixed with a fluorocarbon resin can be used to create coatings on fabrics for applications like military tents and camouflage nets. mdpi.comnih.gov These coatings have demonstrated significant changes in emissivity, providing effective adaptive IR camouflage. mdpi.comnih.gov Protecting the VO₂ particles with a core-shell structure, such as VO₂@Al₂O₃, can also improve their thermal stability and resistance to oxidation, further enhancing their durability for practical use. acs.org
| Application | VO₂ Property Utilized | Performance Highlight |
| Adaptive Camouflage | Temperature-dependent emissivity | Emissivity change up to 22% on fabric coatings. mdpi.comnih.gov |
| Thermal Stealth | Suppression of thermal radiation at high temperatures | Apparent temperature reduction of over 20%. bilkent.edu.tr |
| Tunable Emissivity Coatings | Metal-insulator transition | W-doping can lower transition temperature to 43.2°C. researchgate.net |
Sensing Platforms Based on Vanadium(IV) Oxide
The high sensitivity of Vanadium(IV) oxide's electrical and structural properties to external stimuli makes it a versatile material for various sensing applications. researchgate.netmdpi.com
Vanadium(IV) oxide has shown promise as a material for gas sensors, capable of detecting gases like methane (B114726) (CH₄), nitrogen dioxide (NO₂), and hydrogen (H₂) at or near room temperature. arxiv.orgnih.govama-science.org The primary sensing mechanism relies on the change in the electrical resistance of the VO₂ material upon interaction with gas molecules.
When VO₂ is in its semiconducting state, the adsorption of gas molecules on its surface can alter its charge carrier concentration, leading to a measurable change in resistance. arxiv.org For example, in the case of methane sensing, nanostructured VO₂ films have demonstrated a response at temperatures as low as 50°C. arxiv.org The interaction is believed to involve the chemisorption of oxygen on the VO₂ surface, which then reacts with the target gas. arxiv.org
The metal-insulator transition itself can be utilized for a novel gas sensing concept. acs.org By operating a VO₂ nanowire sensor near its transition temperature, its conductance becomes extremely sensitive to small changes in the surrounding gas environment, which can affect heat dissipation and thus the nanowire's temperature. acs.org This allows for the detection of a wide range of gases. acs.org
Furthermore, VO₂ can be integrated into metamaterial perfect absorbers for gas sensing. rsc.org A device can be designed with a perfect absorption peak that overlaps with the absorption spectrum of a target gas, such as CO₂. rsc.org The phase transition of the VO₂, controlled by an integrated microheater, can switch the optical properties of the device, providing a means for detection. rsc.org
The strong correlation between the crystal structure and electronic properties of Vanadium(IV) oxide makes it an excellent material for high-sensitivity strain sensors. researchgate.netfigshare.comoptica.org Applying external strain to VO₂ can modulate its phase transition characteristics, leading to significant changes in its resistance. optica.orgmdpi.com
Two primary mechanisms are exploited for strain sensing. The first is based on the competition between different insulating phases (M1 and M2) within a single VO₂ nanobeam. optica.org External strain can control the ratio of these phases, which can be detected through changes in resistance, resulting in a high gauge factor (a measure of sensitivity) of around 347. optica.org
The second mechanism utilizes the strain-induced modulation of the insulator-to-metal phase transition. optica.org By combining an applied voltage (which can cause self-heating) and external strain, a VO₂ nanobeam can be switched between its insulating and metallic states. optica.org This principle has been used to create high-performance electromechanical switches and sensitive strain sensors. optica.org
Future Research Directions and Emerging Paradigms for Vanadium Iv Oxide
Integration of Vanadium(IV) Oxide with 2D Materials
The integration of Vanadium(IV) oxide (VO₂), a strongly correlated material, with two-dimensional (2D) materials represents a burgeoning field of research, aiming to create novel heterostructures with tunable and enhanced functionalities. nih.govresearchgate.net These hybrid systems leverage the unique properties of both VO₂, particularly its sharp insulator-to-metal transition (IMT), and the exceptional electronic and optical characteristics of 2D materials like graphene and transition metal dichalcogenides (TMDs). nih.govnih.govkuleuven.be
Research has demonstrated that interfacing VO₂ with 2D materials can modulate the properties of both constituents. researchgate.netnih.gov For instance, the creation of VO₂/graphene heterostructures has been a significant focus. nih.govtandfonline.com Studies have explored placing graphene on top of VO₂ films, which can enhance light transmission and lower the phase transition temperature. nih.gov The electron injection from graphene into VO₂ can destabilize the insulating phase of VO₂, thereby reducing the IMT temperature. nih.gov Conversely, some studies have reported an increase in the IMT temperature, suggesting that factors like thermal expansion mismatch and induced strain also play a crucial role. nih.gov Growing VO₂ on graphene interlayers has been shown to improve transport properties, with a notable increase in the on/off resistance ratio across the IMT. aip.org This improvement is attributed to the graphene layer inhibiting oxygen vacancy diffusion from the substrate during VO₂ growth. aip.org
Another promising avenue is the integration of VO₂ with monolayer TMDs, such as Molybdenum Disulfide (MoS₂) and Tungsten Diselenide (WSe₂), to form 2D/3D heterostructures. nih.govresearchgate.netresearchgate.net In these systems, the IMT of VO₂ switches the junction from a semiconductor-insulator to a semiconductor-metal configuration. nih.govresearchgate.net This transition dramatically modulates the photoluminescence and optoelectronic properties of the TMD layer. nih.govresearchgate.net However, challenges remain, particularly in understanding and engineering the charge injection at the VO₂/TMD interface, where the formation of interfacial barriers can create high contact resistance, independent of the VO₂ phase. researchmap.jp Addressing these contact issues is critical for the development of high-performance phase-transition field-effect transistors (FETs). researchmap.jp
The table below summarizes key findings from research on VO₂/2D material heterostructures.
| 2D Material | Heterostructure Configuration | Key Research Findings | Reported Effects on VO₂ IMT |
| Graphene | Graphene on VO₂/Ge | Reduced IMT temperature from 340 K to 330 K due to electron transfer from graphene to VO₂. rsc.org | Decrease |
| Graphene | VO₂ on Graphene/Al₂O₃ | Enhanced on/off resistance ratio by ~7.5 times compared to VO₂ on bare Al₂O₃. aip.org | Narrower switching temperature window. aip.org |
| Graphene | VO₂/Graphene | Can be used to create tunable broadband terahertz absorbers with absorption intensity modulated from 10% to over 90%. tandfonline.com | N/A |
| Molybdenum Disulfide (MoS₂) | Monolayer MoS₂ on VO₂ | Modulation of MoS₂ photoluminescence by switching VO₂ between insulating and metallic states. nih.govresearchgate.net | N/A |
| MoS₂ & WSe₂ | TMDC transistors with VO₂ source/drain electrodes | Formation of high contact resistance at the VO₂/TMDC interface, limiting device performance. researchmap.jp | N/A |
Topological Aspects of Vanadium(IV) Oxide Phase Transitions
The exploration of topological phenomena in condensed matter physics has opened new avenues for understanding and manipulating material properties. While VO₂ is primarily known for its insulator-to-metal transition (IMT), recent research has begun to investigate the topological aspects associated with its complex phase transformations. researchgate.netcsic.esicn2.cat These investigations are still in their early stages but suggest that the interplay of electronic correlations and structural changes in VO₂ could harbor non-trivial topological features.
The IMT in VO₂ involves a structural change from a high-temperature rutile (R) metallic phase to a low-temperature monoclinic (M1) insulating phase. mdpi.comacademie-sciences.fraip.org This transition is accompanied by the pairing of vanadium atoms, forming V-V dimers along the c-axis of the rutile structure. academie-sciences.fr The electronic structure undergoes a dramatic reconstruction, which is at the heart of the IMT. Some theoretical and experimental work suggests that under certain conditions, such as in VO₂/Titanium Dioxide (TiO₂) nanostructures, a semi-Dirac dispersion can emerge. csic.es This type of dispersion, which is linear in one momentum direction and quadratic in the perpendicular direction, is a hallmark of systems that can host topological states. csic.es Such materials have been described as examples of a "zero-momentum topological insulator," where topological protection applies to specific points in momentum space. csic.es
Furthermore, advanced imaging techniques have revealed intricate structural details during the phase transition that could have topological implications. icn2.cat For instance, the discovery of a "tweed texture" in VO₂ thin films during the IMT points to a complex pathway between the metallic and insulating states. icn2.cat This texture consists of a newly identified monoclinic phase forming interwoven atomic chains. icn2.cat This mesoscopic structure, which mixes aspects of both phases, suggests that the transition is not a simple, direct transformation but involves intermediate states with unique structural and electronic arrangements. icn2.cat The one-dimensional fluctuations and chain-like correlations observed as the rutile structure becomes unstable are also of significant interest. academie-sciences.fracademie-sciences.fr These 1D fluctuations, involving the formation of V-V pairs and zig-zag chains, are crucial in stabilizing the various insulating phases (M1, M2, T) and hint at a complex electronic ground state that could be topologically non-trivial. academie-sciences.fracademie-sciences.fr
While the direct observation of topologically protected surface states in pure VO₂ has not been established, the emerging research into its complex structural intermediates and unique electronic dispersions suggests a fertile ground for future discoveries at the intersection of strongly correlated systems and topological physics.
High-Throughput Screening and Combinatorial Approaches for Vanadium(IV) Oxide
The ability to precisely tune the properties of Vanadium(IV) oxide, particularly its insulator-to-metal transition (IMT) temperature (T_MIT), is crucial for its practical application in devices like smart windows and sensors. mdpi.comfrontiersin.org High-throughput screening and combinatorial methods are emerging as powerful paradigms to accelerate the discovery and optimization of VO₂-based materials. researchgate.netchemrxiv.org These approaches allow for the rapid and systematic exploration of a vast parameter space, including composition, doping, and synthesis conditions.
One innovative high-throughput technique is the use of continuous hydrothermal flow synthesis (CHFS) reactors. researchgate.netchemrxiv.org This method enables the rapid production of VO₂ nanoparticles with singular control over experimental parameters like temperature, flow rate, and precursor concentration on a timescale of seconds. researchgate.netchemrxiv.org CHFS has been successfully employed to synthesize high-quality, uniform, and pure monoclinic phase VO₂ nanoparticles under 50 nm in diameter, a significant improvement over traditional autoclave methods that are less scalable and often produce larger particles. researchgate.netchemrxiv.orgresearchgate.net This high-throughput synthesis allows for the systematic investigation of how various parameters affect the size, crystallinity, and morphology of the resulting nanoparticles, which in turn influence their thermochromic properties. chemrxiv.org
Combinatorial approaches, particularly in the context of doping, have proven to be highly effective for tuning the T_MIT of VO₂. aip.orgmdpi.com Doping with various elements can either increase or decrease the transition temperature by introducing strain or altering the electron concentration. aip.orgaip.org For instance, high-valent cations like Tungsten (W⁶⁺) and Molybdenum (Mo⁶⁺) are highly effective at reducing T_MIT, while elements like Germanium (Ge⁴⁺) can increase it. frontiersin.orgaip.org
Dual-target co-sputtering is a combinatorial technique that allows for the creation of thin films with a continuous gradient of dopant concentration. mdpi.com By adjusting the relative sputtering power of a pure VO₂ target and a doped VO₂ target, a series of samples with varying doping ratios can be fabricated in a single process. mdpi.com This method has been used to systematically study the effect of W doping, demonstrating a tunable reduction of T_MIT from 64.3 °C to 36.5 °C as the W content increased from 0% to 2%. mdpi.com The combination of doping and strain, controlled by using different buffer layers or film thicknesses, provides another combinatorial avenue to manipulate the T_MIT. aip.orgaip.org
The table below presents data on the effect of various dopants on the T_MIT of VO₂, highlighting the effectiveness of combinatorial and doping studies.
| Dopant Element | Doping Method | Effect on T_MIT | Reported Change per atomic % |
| Tungsten (W) | Dual-target co-sputtering | Decrease | ~13.9 °C decrease per 1 at.% mdpi.com |
| Tungsten (W) | Chemical Doping | Decrease | ~20-26 °C decrease per 1 at.% frontiersin.org |
| Molybdenum (Mo) | Doping | Decrease | Effective in reducing T_MIT frontiersin.org |
| Germanium (Ge) | Doping in buffer layer | Increase | T_MIT reached 91.2 °C aip.org |
| Titanium (Ti) | Organosol-gel | Smaller change in resistance at T_MIT frontiersin.org | N/A |
| Erbium (Er) & Tungsten (W) | Co-doping | Decrease | Lowers T_MIT while enhancing visible transmittance acs.org |
Sustainable Synthesis and Recycling of Vanadium(IV) Oxide Materials
As the applications for Vanadium(IV) oxide expand, the development of environmentally friendly synthesis methods and efficient recycling processes becomes increasingly critical for sustainable technological advancement. uobaghdad.edu.iqnih.gov Traditional synthesis routes for VO₂ often involve high temperatures, harsh conditions, and toxic reducing agents, which pose environmental and economic challenges. nih.govnih.gov
"Green synthesis" has emerged as a promising alternative, utilizing biological systems or natural products to produce VO₂ nanoparticles under mild conditions. uobaghdad.edu.iqnih.govjmb.or.kr One such approach involves the use of plant extracts, such as those from Epipremnum aureum leaves or orange peels, which act as chelating or reducing agents. For example, VO₂ has been successfully synthesized by the thermal decomposition of a precursor made from ammonium (B1175870) vanadate (B1173111) and orange peel extract in an inert atmosphere. Another innovative green method employs metal-reducing bacteria, like Shewanella sp. strain HN-41, to biosynthesize VO₂ nanoparticles. nih.govnih.govjmb.or.kr This process occurs under anaerobic conditions at neutral pH and near room temperature (30°C), representing a significant departure from energy-intensive conventional methods. nih.govnih.gov
The table below compares different sustainable synthesis methods for vanadium oxides.
| Synthesis Method | Precursors/Agents | Key Conditions | Product Characteristics |
| Bacterial Biosynthesis | Shewanella sp. strain HN-41, V(V) source | Anaerobic, 30°C, neutral pH | VO₂ nanoparticles, average size 4.3 nm nih.govnih.gov |
| Plant Extract Synthesis | Ammonium vanadate, Orange peel extract | Calcination in vacuum at 450°C | Nano-sized VO₂ particles (<100 nm) |
| Plant Extract Synthesis | Vanadium sulfate (B86663), Fumaria Strumii Opiz extract | Alkaline environment (pH 8-12) | VO₂ nanoparticles, crystal size ~16 nm uobaghdad.edu.iq |
| Hydrothermal Method | V₂O₅, Oxalic acid | 220°C for 8 hours | VO₂(B) nanostructures royalsocietypublishing.org |
In addition to sustainable synthesis, the recycling of vanadium from industrial waste streams is a crucial component of a circular economy for this critical material. epa.govlistcorp.comtandfonline.com Significant quantities of vanadium are present in secondary resources such as spent catalysts from the petroleum and chemical industries, fly ash from power plants, and slag from steel manufacturing. epa.govtandfonline.commdpi.com
Several metallurgical processes have been developed to recover vanadium from these wastes. tandfonline.commdpi.com These typically involve a leaching step, where the vanadium is dissolved from the solid waste using acidic or alkaline solutions, followed by separation and purification processes like solvent extraction or precipitation. mdpi.com For instance, a two-stage leaching process using sodium hydroxide (B78521) followed by sulfuric acid has been used to recover vanadium and other metals from oil-fired power plant ash. mdpi.com Recent efforts have focused on making these recycling processes cleaner and more efficient. For example, researchers have demonstrated the production of high-purity (>99%) vanadium pentoxide (V₂O₅) from spent catalyst waste sourced from sulfuric acid plants. listcorp.com This V₂O₅ can then be used as a precursor for synthesizing VO₂ or for other applications, such as in vanadium flow batteries, thus closing the materials loop. listcorp.com
Q & A
Basic Research Questions
Q. How can researchers experimentally determine the stoichiometry of vanadium(IV) oxide (VO₂) during synthesis?
- Methodological Answer : Use gravimetric analysis by heating vanadium metal in a controlled oxygen environment. Calculate the empirical formula using mass differences and molar ratios. For example, if 0.3546 g of vanadium reacts to form 0.6330 g of oxide, determine oxygen content (0.6330 – 0.3546 = 0.2784 g O). Convert masses to moles (V: 0.3546/50.94 ≈ 0.00696 mol; O: 0.2784/16.00 ≈ 0.0174 mol), then simplify the ratio (V:O ≈ 1:2.5). Refine via X-ray diffraction (XRD) for crystallographic confirmation .
Q. What methods are used to stabilize vanadium(IV) in solution for redox experiments?
- Methodological Answer : Use acidic conditions (e.g., H₂SO₄) to prevent disproportionation. Prepare VO²⁺ solutions by reducing V(V) species (e.g., NH₄VO₃) with mild reducing agents like zinc in HCl. Monitor oxidation states via UV-Vis spectroscopy (distinct absorption bands for V(IV) at ~760 nm) and validate using potentiometric titrations with Ce(IV) or Fe(III) .
Q. How do researchers distinguish between VO₂ and other vanadium oxides (e.g., V₂O₅, V₂O₃) in mixed-phase systems?
- Methodological Answer : Combine thermogravimetric analysis (TGA) to track oxygen loss/gain during heating and Raman spectroscopy. VO₂ exhibits a characteristic monoclinic-to-rutile phase transition at ~68°C, identifiable via hysteresis in resistivity measurements. X-ray photoelectron spectroscopy (XPS) can confirm the V⁴⁺ oxidation state (binding energy ~515.5 eV for V 2p₃/₂) .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported electrical properties of VO₂ thin films?
- Methodological Answer : Control substrate-induced strain and oxygen vacancies during deposition (e.g., pulsed laser deposition under varying O₂ partial pressures). Use temperature-dependent resistivity measurements and synchrotron XRD to correlate lattice distortions with metal-insulator transition (MIT) behavior. Compare with DFT simulations to isolate electronic vs. structural contributions .
Q. How can defect engineering enhance the catalytic activity of VO₂ for NOx reduction?
- Methodological Answer : Synthesize "defective" VO₂ by partial reduction of V₂O₅ at 270°C under inert gas, creating V³⁺/V⁴⁺ mixed-valent sites. Characterize defects via electron paramagnetic resonance (EPR) and XANES pre-edge analysis. Test catalytic performance in flow reactors at 100–300°C, monitoring NO conversion to N₂ using gas chromatography. Defective VO₂ shows 10× higher activity than traditional catalysts due to enhanced oxygen mobility .
Q. What advanced spectroscopic techniques resolve vanadium speciation in environmental or biological matrices?
- Methodological Answer : Use vanadium K-edge XANES with linear combination fitting (LCF) to quantify V(IV)/V(V) ratios. For example, pre-edge peak intensity (normalized) follows the equation y = 0.087x² – 0.371x + 0.408, where x is oxidation state. Pair with HPLC-ICP-MS for dissolved species separation (e.g., vanadyl vs. vanadate) .
Q. How do interfacial effects in VO₂-based heterostructures influence thermochromic properties?
- Methodological Answer : Fabricate VO₂/TiO₂ or VO₂/WO₃ multilayers via atomic layer deposition (ALD). Characterize optical transmittance changes during MIT using variable-temperature ellipsometry. Correlate with cross-sectional TEM to assess interface quality and strain effects. Optimal heterostructures achieve >60% solar modulation for smart window applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
